2-Methylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 | |
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InChI Key |
ALLIZEAXNXSFGD-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2 | |
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Molecular Formula |
C13H12 | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID10881160 | |
| Record name | 2-Methyl-1,1'-biphenyl | |
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Molecular Weight |
168.23 g/mol | |
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Physical Description |
Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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| Record name | 2-Methyl-1,1'-biphenyl | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992), 255.3 °C | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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| Record name | METHYLBIPHENYL | |
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Flash Point |
210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/ | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water. | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Density |
0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27). | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Vapor Density |
greater than 5 (NTP, 1992) (Relative to Air) | |
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Vapor Pressure |
less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/ | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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| Record name | 2-Methyl-1,1'-biphenyl | |
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CAS No. |
28652-72-4, 643-58-3 | |
| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |
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Melting Point |
Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C. | |
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Foundational & Exploratory
A Guide to the Synthesis of 2-Methylbiphenyl for Emerging Scientists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Synthesis Pathways of 2-Methylbiphenyl.
This guide provides a comprehensive overview of the primary synthetic routes to this compound, a key structural motif in various fields, including pharmaceuticals and materials science. The synthesis of this unsymmetrical biaryl compound can be approached through several established methods, each with its own set of advantages and considerations. This document details the theoretical underpinnings, experimental protocols, and comparative data for the most common and beginner-friendly pathways: the Suzuki-Miyaura Coupling, the Grignard Reagent-Based Cross-Coupling (Kumada Coupling), and the Ullmann Reaction.
Core Synthesis Pathways: A Comparative Overview
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield, scalability, and tolerance to functional groups. The following table summarizes quantitative data for the three primary methods discussed in this guide, offering a clear comparison to aid in methodological selection.
Table 1: Comparison of this compound Synthesis Pathways
| Pathway | Typical Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromotoluene, Phenylboronic acid | Pd(OAc)₂, PPh₃ | Toluene/Water | 90 | 4-6 | 85-95 |
| Grignard/Kumada Coupling | o-Tolylmagnesium bromide, Chlorobenzene | NiCl₂(dppp) | THF | Room Temp. to Reflux | 12-24 | 70-90 |
| Ullmann Reaction | 2-Iodotoluene, Benzene | Copper powder | DMF | >150 | 24-48 | 40-60 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids make it a preferred method for the synthesis of biaryls like this compound.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromotoluene
-
Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.
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Add toluene (10 volumes relative to 2-bromotoluene) and deionized water (2 volumes) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Grignard Reagent-Based Cross-Coupling (Kumada Coupling)
The Kumada coupling utilizes a Grignard reagent (an organomagnesium compound) and an organohalide in the presence of a nickel or palladium catalyst. This method is a powerful tool for the formation of carbon-carbon bonds and offers a reliable route to unsymmetrical biaryls.
Reaction Pathway Diagram
Caption: Reaction pathway for the Grignard-based synthesis of this compound.
Experimental Protocol: Grignard/Kumada Synthesis of this compound
This protocol describes the formation of the Grignard reagent followed by the nickel-catalyzed cross-coupling reaction.
Materials:
-
o-Chlorotoluene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorobenzene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
Part A: Preparation of o-Tolylmagnesium chloride (Grignard Reagent)
-
Place magnesium turnings (1.1 equiv) in an oven-dried three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Briefly heat the flask with a heat gun under a flow of nitrogen and then cool to room temperature.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve o-chlorotoluene (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the o-chlorotoluene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining o-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey solution to room temperature.
Part B: Kumada Coupling
-
In a separate oven-dried flask under an inert atmosphere, dissolve the nickel catalyst, NiCl₂(dppp) (0.01-0.05 equiv), in anhydrous THF.
-
Add chlorobenzene (1.0 equiv) to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared o-tolylmagnesium chloride solution from Part A to the chlorobenzene/catalyst mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using hexane as eluent) to obtain pure this compound.
Experimental Workflow Diagram
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methylbiphenyl
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support researchers, scientists, and professionals in drug development.
General Information
Table 1: General Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-methyl-2-phenylbenzene[1] |
| Synonyms | 2-Phenyltoluene, o-Methylbiphenyl, o-Phenyltoluene[2] |
| CAS Number | 643-58-3[1] |
| Molecular Formula | C₁₃H₁₂[1] |
| Molecular Weight | 168.23 g/mol [1] |
| InChI Key | ALLIZEAXNXSFGD-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC=CC=C2[1] |
Physical Properties
This compound is a clear, light yellow liquid at room temperature.[3] A comprehensive summary of its physical properties is presented below.
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | -0.2 °C | [1][2][3][4] |
| Boiling Point | 255.3 °C | [3][5][6] |
| Density | 1.010 - 1.011 g/mL at 22-25 °C | [3][5][6] |
| Vapor Pressure | 0.3 mmHg at 20 °C | [3] |
| Flash Point | 107 °C (225 °F) | [4][7] |
| Refractive Index | 1.590 - 1.592 at 20 °C | [4][6] |
| logP (Octanol/Water) | 4.14 | [1][3] |
| Water Solubility | Insoluble | [1][3] |
| Organic Solvent Solubility | Soluble in ether and alcohol | [3] |
Chemical Properties and Reactivity
This compound undergoes typical reactions of aromatic hydrocarbons. Its reactivity is influenced by the presence of the two phenyl rings and the methyl group.
-
Electrophilic Aromatic Substitution: The methyl group is an activating group, directing electrophiles to the ortho and para positions of the methylated ring. However, the steric hindrance from the adjacent phenyl group can influence the regioselectivity of these reactions. For instance, nitration of this compound has been studied to understand the steric influence on the reaction intermediate.[8][9]
-
Oxidation: The methyl group can be oxidized to a carboxylic acid, forming biphenyl-2-carboxylic acid.
-
Cyclodehydrogenation: Vapor-phase treatment with a palladium catalyst can lead to cyclodehydrogenation, forming a fluorene nucleus.[6]
Applications in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives are crucial intermediates in the synthesis of various drugs.
-
Antihypertensive Drugs: A key derivative, 2-cyano-4'-methylbiphenyl, is a vital intermediate in the production of angiotensin II receptor antagonists, a class of drugs used to treat hypertension, such as valsartan and losartan.[10]
-
Cancer Therapy: 2-Methyl-3-biphenylmethanol, a derivative of this compound, is an important intermediate in the synthesis of PD-L1 inhibitors, which are used in cancer immunotherapy.[2]
-
Neurological Drugs: The biphenyl-2-ylmethyl moiety is a scaffold used in the design of novel 5-HT₇ receptor ligands, which are potential therapeutics for depression and neuropathic pain.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to this compound.
Determination of Melting Point (Capillary Method)
This protocol describes a general method for determining the melting point of a solid organic compound. Since this compound is a liquid at room temperature, this method would be applicable for its solid derivatives or for its determination at sub-ambient temperatures.
Principle: A small, finely powdered sample is heated slowly and uniformly. The melting range is the temperature from the first appearance of liquid to the complete liquefaction of the solid.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears.
-
Record the temperature at which the entire sample has melted.
-
The two temperatures constitute the melting range.
Determination of Boiling Point (Micro-reflux Method)
This protocol outlines a general procedure for determining the boiling point of a small quantity of a liquid.
Procedure:
-
Add 0.2-0.3 mL of this compound to a small test tube.
-
Add a small boiling chip to ensure smooth boiling.
-
Place a thermometer into the test tube so that the bulb is just above the surface of the liquid.
-
Invert a sealed capillary tube and place it in the test tube.
-
Heat the test tube gently in a heating block or oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Continue gentle heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Synthesis of this compound via Grignard Reaction
This protocol describes a common method for the synthesis of this compound.
Reaction: Phenylmagnesium bromide + 2-Bromotoluene → this compound + MgBr₂
Procedure:
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve 2-bromotoluene in anhydrous diethyl ether.
-
Slowly add the Grignard reagent to the 2-bromotoluene solution at room temperature with stirring.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours.
-
Cool the reaction mixture and quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Synthesis of 2-Cyano-4'-methylbiphenyl
This protocol details a transition-metal catalyzed cross-coupling reaction to produce a key pharmaceutical intermediate.[5]
Procedure:
-
To a three-necked round-bottomed flask, add o-chlorobenzonitrile, manganese chloride, tetrahydrofuran (THF), and toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare the Grignard reagent, p-tolylmagnesium chloride, from p-chlorotoluene and magnesium in THF.
-
Cool the solution of o-chlorobenzonitrile and catalyst to -5 °C.
-
Slowly add the prepared p-tolylmagnesium chloride solution to the cooled mixture with continuous stirring.
-
Maintain the reaction at -5 °C for 3 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., toluene).
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or recrystallization to yield 2-cyano-4'-methylbiphenyl.[4]
Visualizations
Synthesis of this compound
Caption: Common synthetic routes to this compound.
Experimental Workflow for Melting Point Determination
Caption: Workflow for capillary melting point determination.
Role as a Pharmaceutical Intermediate
Caption: Synthesis pathway from precursors to sartans via a key biphenyl intermediate.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[13][14] Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of contact, rinse the affected area with plenty of water.[13]
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. Synthesis of 2-Cyano-4'-methylbiphenyl | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [guidechem.com]
- 5. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl_Chemicalbook [chemicalbook.com]
- 6. L01312.03 [thermofisher.com]
- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. catalog.data.gov [catalog.data.gov]
- 10. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. davjalandhar.com [davjalandhar.com]
- 14. This compound | 643-58-3 | TCI EUROPE N.V. [tcichemicals.com]
2-Methylbiphenyl CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylbiphenyl, a key aromatic hydrocarbon with significant applications in chemical synthesis and pharmaceutical development. This document outlines its chemical identity, physical properties, synthesis protocols, and its role as a crucial intermediate in the creation of high-value molecules.
Chemical Identity and Molecular Structure
This compound, also known as 2-phenyltoluene, is an organic compound consisting of a biphenyl backbone with a methyl group substituted at the 2-position of one of the phenyl rings.
The molecular structure is represented by the following SMILES string: CC1=CC=CC=C1C2=CC=CC=C2.[1][4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Weight | 168.23 g/mol | [4][5] |
| Appearance | Clear colorless to light yellow liquid | [5][7] |
| Melting Point | -0.2 °C | [4][8] |
| Boiling Point | 255.0 to 256.0 °C | [4][8] |
| Density | 1.010 - 1.012 g/cm³ at 20-22 °C | [4][8] |
| Refractive Index | 1.5890 to 1.5920 at 20 °C | [7][8] |
| Flash Point | ~107 °C (225 °F) | [2][8] |
| Solubility | Insoluble in water; Soluble in ether and alcohol.[4][5] | |
| LogP | 3.9 - 4.14 | [4][5] |
Synthesis Protocols
This compound and its derivatives are synthesized through various cross-coupling reactions. Below are detailed experimental protocols for two common methods.
This method involves the reaction of an o-tolylmagnesium Grignard reagent with chlorobenzene, catalyzed by a nickel(II) halide and a triarylphosphine ligand.[9]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the o-tolylmagnesium Grignard reagent by reacting o-bromotoluene or o-chlorotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Catalyst Preparation: In a separate flask, dissolve the anhydrous nickel(II) halide (e.g., NiBr₂) and the triarylphosphine ligand (e.g., triphenylphosphine) in anhydrous THF.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add the chlorobenzene.
-
Catalyst Addition: Slowly add the catalyst solution to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
A logical workflow for this synthesis is depicted below.
Derivatives of this compound, such as 2-methyl-3-biphenylmethanol, can be prepared via a Suzuki coupling reaction.[10] The example below describes the synthesis of 3-phenyl-2-methylbenzoic acid, a precursor to the target molecule.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, combine 3-bromo-2-methylbenzoic acid, a palladium catalyst (e.g., Pd/C), and a base (e.g., sodium carbonate or sodium acetate).
-
Solvent and Reagent Addition: Add a suitable solvent, such as water, and the phenylboronic acid or a phenylborate salt (e.g., sodium tetraphenylborate). The pH of the reaction system should be maintained between 8 and 10.
-
Reaction Conditions: Heat the reaction mixture, typically to reflux, for a period of 1 to 12 hours, depending on the specific substrates and catalyst used.
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture and acidify it with an acid, such as 2N hydrochloric acid.
-
Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude 3-phenyl-2-methylbenzoic acid.
-
Reduction: The resulting carboxylic acid can then be reduced using a suitable reducing agent (e.g., borane or lithium aluminum hydride) to yield 2-methyl-3-biphenylmethanol.
The signaling pathway for this synthesis is illustrated in the diagram below.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various commercial and pharmaceutical products.
-
Dye Carrier: It is used as a dye carrier in the textile industry.[4]
-
Heat Transfer Fluids: Certain formulations containing methylbiphenyls are utilized as heat transfer fluids.[4]
-
Pharmaceutical Intermediates: This is a critical area of application.
-
Antihypertensive Drugs: 2-Cyano-4'-methylbiphenyl, a derivative, is a key intermediate in the synthesis of anti-hypertensive drugs.[11]
-
Anticancer Agents: The biphenyl scaffold is significant for inhibitors of the PD-1/PD-L1 axis. Novel compounds based on a this compound structure have been synthesized and evaluated for their anti-cancer activity.[12] Derivatives like 2-methyl-3-biphenylmethanol are used in the creation of PD-L1 inhibitors, which are at the forefront of cancer immunotherapy.[13]
-
Anticonvulsants: Biphenyl itself has been studied for its application in preparing drugs for preventing and treating convulsions.[14]
-
The relationship between this compound and its key applications is summarized in the diagram below.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.
-
Mass Spectrum (Electron Ionization): Available in the NIST WebBook.[15]
-
IR Spectrum: Available in the NIST WebBook.[6]
-
UV/Visible Spectrum: Available in the NIST WebBook.[16]
Researchers should consult these databases for detailed spectral information to confirm the identity and purity of their samples.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. 2-Methyl Biphenyl | CAS#:643-58-3 | Chemsrc [chemsrc.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 643-58-3 [smolecule.com]
- 6. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]
- 9. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 10. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. scispace.com [scispace.com]
- 15. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
- 16. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
A Technical Guide to the Spectroscopic Data of 2-Methylbiphenyl
This guide provides a comprehensive overview of the key spectroscopic data for 2-methylbiphenyl (C₁₃H₁₂), a significant biphenyl derivative used in various fields, including as a dye carrier and in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.
Molecular Structure
This compound consists of a biphenyl scaffold with a methyl group substituted at the 2-position of one of the phenyl rings. This substitution pattern influences the molecule's conformation and, consequently, its spectroscopic signatures.
Chemical Structure:
Spectroscopic Data Summary
The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 - 7.20 | Multiplet | 9H | Aromatic Protons (Ar-H) |
| ~2.10 | Singlet | 3H | Methyl Protons (-CH₃) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound shows distinct signals for the aromatic carbons and the methyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | Quaternary Aromatic Carbon |
| ~141.8 | Quaternary Aromatic Carbon |
| ~135.5 | Quaternary Aromatic Carbon |
| ~130.3 | Aromatic CH |
| ~129.8 | Aromatic CH |
| ~129.2 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.2 | Aromatic CH |
| ~126.7 | Aromatic CH |
| ~125.8 | Aromatic CH |
| ~20.5 | Methyl Carbon (-CH₃) |
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1][2] The key absorption bands for this compound are detailed below.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃) |
| 1600 - 1450 | Strong | Aromatic C=C Ring Stretch |
| 1465 - 1440 | Medium | C-H Bend (from -CH₃) |
| ~770 - 730 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The electron ionization (EI) mass spectrum of this compound is summarized below.[1]
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ (Molecular Ion) |
| 167 | 80 | [M-H]⁺ |
| 153 | 60 | [M-CH₃]⁺ |
| 152 | 50 | [M-CH₄]⁺ |
| 139 | 20 | [M-C₂H₅]⁺ |
| 115 | 15 | [M-C₄H₅]⁺ |
| 89 | 10 | [C₇H₅]⁺ |
| 76 | 15 | [C₆H₄]⁺ |
Experimental Protocols & Workflows
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following sections outline standardized experimental protocols and a general workflow for the spectroscopic analysis of a compound like this compound.
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small drop of liquid this compound directly onto the ATR crystal.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).
-
Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation prior to analysis.
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
An In-depth Technical Guide to the Discovery and History of 2-Methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-Methylbiphenyl, a significant aromatic hydrocarbon in organic synthesis. The document details its physical and chemical properties, historical milestones in its synthesis, and in-depth experimental protocols for its preparation via classical and modern methodologies. Key synthetic routes, including the Ullmann reaction, Gomberg-Bachmann reaction, Suzuki-Miyaura coupling, and Grignard reagent cross-coupling, are discussed with a focus on their historical development and procedural specifics. Quantitative data are presented in structured tables for ease of comparison, and logical relationships in synthetic pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a thorough understanding of the foundational chemistry of this compound.
Introduction
This compound, also known as o-phenyltoluene, is an aromatic hydrocarbon consisting of a biphenyl backbone with a methyl group at the 2-position.[1] Its unique structural features and chemical properties have made it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.[2] Historically, the synthesis of biphenyls was a significant challenge in organic chemistry, and the development of methods to prepare substituted biphenyls like this compound reflects the broader advancements in carbon-carbon bond formation reactions. This guide traces the journey from the early, often harsh, synthetic methods to the more sophisticated and versatile catalytic approaches of the modern era.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry. The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂ | [3] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Odor | Aromatic | [4] |
| Melting Point | -0.2 °C | [3] |
| Boiling Point | 255.3 °C | [3] |
| Density | 1.010 g/mL at 22 °C | [3] |
| Refractive Index | 1.59000 to 1.59200 at 20 °C | [5] |
| Flash Point | 107.22 °C (225.00 °F) | [5] |
| Solubility | Insoluble in water; soluble in ether and alcohol | [3] |
| logP | 4.14 | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | δ 7.59-7.51 (m, 2H), 7.50-7.49 (m, 3H), 7.44-7.40 (m, 4H), 2.45 (s, 3H) | [6] |
| ¹³C NMR | δ 142.1, 142.1, 135.5, 130.5, 123.0, 129.4, 128.2, 127.4, 127.3, 126.9, 125.9, 20.6 | [6] |
| IR Spectroscopy | Data available in spectral databases. | |
| Mass Spectrometry | Data available in spectral databases. |
Historical Perspective on the Synthesis of Biphenyls
The journey to synthesize biphenyls, and by extension this compound, is a story of chemical innovation spanning over a century. Early methods were often limited in scope and required harsh conditions, while later developments brought about milder, more versatile, and highly efficient catalytic systems.
The Ullmann Reaction (1901)
In 1901, Fritz Ullmann and his student J. Bielecki reported a groundbreaking method for the synthesis of biphenyls.[7] The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules.[7] This was a significant advancement as it was one of the first examples of a transition metal-mediated carbon-carbon bond formation. The reaction typically requires high temperatures and stoichiometric amounts of copper. While the initial report focused on the synthesis of 2,2'-dinitrobiphenyl, the method was later shown to be applicable to the synthesis of other substituted biphenyls, including those with methyl groups.
The Gomberg-Bachmann Reaction (1924)
The Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924, provided a method for the synthesis of unsymmetrical biphenyls.[7] This reaction involves the base-promoted coupling of a diazonium salt with an aromatic compound.[7] Although it offered a way to create unsymmetrical biphenyls, the original procedure often suffered from low yields due to side reactions of the diazonium salts.[7]
Grignard Reagent-Based Cross-Coupling
The development of Grignard reagents by Victor Grignard in the early 20th century opened up new avenues for carbon-carbon bond formation. Cross-coupling reactions utilizing Grignard reagents and a transition metal catalyst, typically nickel or palladium, became a viable method for the synthesis of unsymmetrical biphenyls. A notable example is the Kumada coupling.
The Suzuki-Miyaura Coupling (1979)
A paradigm shift in biphenyl synthesis occurred in 1979 with the report of the Suzuki-Miyaura coupling by Akira Suzuki and Norio Miyaura. This palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide has become one of the most versatile and widely used methods for the synthesis of biphenyls and other biaryl compounds.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using the historical and modern techniques discussed.
Ullmann Reaction for Symmetrical Biphenyl Synthesis (Conceptual)
While the classical Ullmann reaction is primarily for symmetrical biphenyls, a mixed Ullmann reaction can conceptually be used to synthesize this compound, though it often leads to a mixture of products.
Reaction: 2-Chlorotoluene + Chlorobenzene + Cu → this compound + Biphenyl + 2,2'-Dimethylbiphenyl
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add activated copper bronze.
-
Add a mixture of 2-chlorotoluene and chlorobenzene to the flask.
-
Heat the reaction mixture to a high temperature (typically >200 °C) with vigorous stirring.
-
Maintain the temperature for several hours.
-
After cooling, the reaction mixture is typically treated with a suitable solvent to extract the organic products.
-
The product mixture is then purified by fractional distillation or chromatography to isolate this compound.
Note: This method is of historical interest but is not the preferred method for the selective synthesis of this compound due to the formation of multiple products.
Gomberg-Bachmann Reaction
Reaction: o-Toluidine + NaNO₂/HCl → o-Tolyldiazonium chloride; o-Tolyldiazonium chloride + Benzene → this compound
Protocol:
-
Diazotization: In a beaker, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete.
-
Coupling: In a separate flask, place a mixture of benzene and a solution of sodium hydroxide or sodium acetate in water.
-
Slowly add the cold diazonium salt solution to the benzene mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours until the evolution of nitrogen ceases.
-
Separate the benzene layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the benzene by distillation, and purify the residue by vacuum distillation to obtain this compound.
Grignard Reagent Cross-Coupling
Reaction: 2-Bromotoluene + Mg → 2-Tolylmagnesium bromide; 2-Tolylmagnesium bromide + Phenyl bromide + NiCl₂(dppp) → this compound
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cross-Coupling: In a separate flask, dissolve phenyl bromide and a catalytic amount of a nickel-phosphine complex (e.g., NiCl₂(dppp)) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C and slowly add it to the solution of phenyl bromide and catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by column chromatography or vacuum distillation to yield this compound.
Suzuki-Miyaura Coupling
Reaction: 2-Tolylboronic acid + Phenyl bromide + Pd(PPh₃)₄ + Na₂CO₃ → this compound
Protocol:
-
To a round-bottom flask, add 2-tolylboronic acid, phenyl bromide, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
-
Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.
Gomberg-Bachmann Reaction Workflow
Caption: Workflow of the Gomberg-Bachmann reaction for this compound synthesis.
Grignard Reagent Cross-Coupling Workflow
Caption: Workflow for the synthesis of this compound via Grignard cross-coupling.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound.
Applications and Significance
This compound serves as a crucial intermediate in various industrial applications:
-
Pharmaceuticals: It is a precursor for the synthesis of certain active pharmaceutical ingredients.
-
Agrochemicals: Used in the production of some pesticides and herbicides.
-
Polymers and Materials Science: Employed in the manufacturing of specialty polymers and liquid crystals.[2]
-
Organic Synthesis: It is utilized as a solvent and a starting material for more complex organic molecules.[2]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
The discovery and historical development of synthetic routes to this compound mirror the evolution of organic chemistry itself. From the early, forceful methods of Ullmann and Gomberg-Bachmann to the elegant and highly efficient catalytic systems like the Suzuki-Miyaura coupling, the synthesis of this simple yet important molecule has been a testament to the ingenuity of chemists. This guide has provided a detailed overview of its history, properties, and synthesis, offering a valuable resource for professionals in the chemical sciences. The continued application of this compound in various fields underscores the enduring importance of fundamental organic synthesis in modern science and technology.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 643-58-3 [smolecule.com]
- 5. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]
- 6. rsc.org [rsc.org]
- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
Potential Research Applications of 2-Methylbiphenyl Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its rigid, planar geometry and tunable electronic properties. The introduction of a methyl group at the 2-position of the biphenyl core imparts unique steric and electronic characteristics that have been exploited in a variety of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of 2-methylbiphenyl derivatives, with a focus on their utility in medicinal chemistry as anticancer agents and kinase inhibitors, and in materials science as components of organic electronics and advanced polymers. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Medicinal Chemistry Applications
The this compound moiety has emerged as a valuable building block in the design of novel therapeutic agents. Its unique conformational properties can influence ligand-receptor interactions, leading to enhanced potency and selectivity.
Anticancer Activity
A notable application of this compound derivatives is in the development of novel anticancer agents. The N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine scaffold has been identified as a promising pharmacophore for the development of potent cytotoxic compounds.
A series of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 16b | HT-29 (Colon) | 2.08[1] |
| 15a | 9 Tested Cell Lines | Strong Activity[1] |
| 15b | 9 Tested Cell Lines | Strong Activity[1] |
| 15c | 9 Tested Cell Lines | Strong Activity[1] |
| 15d | 9 Tested Cell Lines | Strong Activity[1] |
Among the synthesized compounds, 16b demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 2.08 µM[1]. Compounds 15a-d also exhibited strong anticancer effects across nine different cancer cell lines[1].
Kinase Inhibition
Biphenyl derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases. While specific data on this compound derivatives as kinase inhibitors is emerging, the broader class of biphenyls has shown significant promise in targeting several important kinases.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several biphenyl-containing compounds have been identified as potent VEGFR-2 inhibitors.
CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers. Biphenyl derivatives have been explored as inhibitors of various CDKs, including CDK2 and CDK4/6.
PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. Biphenyl-containing scaffolds have been investigated for their potential to inhibit PIM kinases.
Materials Science Applications
The unique photophysical and electronic properties of the this compound core make it an attractive component for the development of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have potential applications as hole-transporting materials (HTMs) in OLEDs. The biphenyl unit provides good charge-carrier mobility, and the 2-methyl group can be used to fine-tune the material's morphology and electronic properties to optimize device performance.
Advanced Polymers
The incorporation of the this compound moiety into polymer backbones can impart desirable thermal and mechanical properties. For instance, 2-phenylphenol, a hydroxylated derivative of this compound, has been used to create crosslinked polymers with unique network properties[2].
Experimental Protocols
Synthesis of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine Derivatives
A general synthetic route to this class of compounds involves a multi-step process, often culminating in a Suzuki-Miyaura coupling to form the biphenyl core, followed by functionalization to introduce the pyrimidine-amine side chain.
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid to form a biphenyl derivative.
Materials:
-
Aryl halide (e.g., 2-bromo-3-methylaniline) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
The Negishi coupling provides an alternative method for the formation of the biphenyl C-C bond, utilizing an organozinc reagent.
Materials:
-
Aryl halide (e.g., 1-bromo-2-methylbenzene) (1.0 equiv)
-
Organozinc reagent (e.g., phenylzinc chloride) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Solvent (e.g., anhydrous THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add the anhydrous solvent and stir the mixture.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway Inhibition
Several biphenyl derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. These inhibitors can act at various points in the pathway, from the cell surface receptors to the downstream nuclear effectors.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound derivatives.
Apoptosis Induction Pathway
Cytotoxic this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, often involving the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway potentially induced by this compound derivatives.
Experimental Workflow for Synthesis and Anticancer Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent in vitro evaluation of novel this compound derivatives as potential anticancer agents.
Caption: Workflow for synthesis and anticancer evaluation of this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in both medicinal chemistry and materials science. Their unique structural features offer opportunities for the development of novel anticancer agents, kinase inhibitors, and advanced organic materials. The synthetic accessibility of the this compound core, primarily through well-established cross-coupling reactions, further enhances their appeal for research and development. This technical guide provides a foundational overview of the current state of research and is intended to inspire further exploration into the diverse applications of this intriguing chemical scaffold.
References
A Comprehensive Review of 2-Methylbiphenyl: Synthesis, Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbiphenyl, a methylated derivative of the biphenyl scaffold, serves as a crucial building block in organic synthesis and has garnered interest for its potential applications in materials science and medicinal chemistry. Its structural motif is present in various compounds of commercial and biological significance. This technical guide provides a comprehensive literature review of this compound, encompassing its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its preparation are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates a potential signaling pathway involved in the biological effects of a closely related analogue, 2-aminobiphenyl, offering insights into the possible mechanisms of action for this class of compounds.
Physicochemical Properties of this compound
This compound is a colorless to light-yellow liquid with an aromatic odor. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| Melting Point | -0.2 °C | [1] |
| Boiling Point | 255.3 °C | [1] |
| Density | 1.010 g/cm³ at 22 °C | [1] |
| Solubility | Insoluble in water; Soluble in ether and alcohol | [1] |
| LogP | 4.14 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organometallic cross-coupling reactions. The most common and effective methods are the Suzuki-Miyaura coupling and the Grignard reaction.
Experimental Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a versatile and high-yielding route to this compound by reacting 2-bromotoluene with phenylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
2-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.
Experimental Protocol 2: Grignard Reaction
The Grignard reaction provides an alternative route to this compound. This method involves the preparation of an o-tolylmagnesium halide Grignard reagent, followed by its reaction with a suitable phenyl electrophile. A common approach is the nickel-catalyzed cross-coupling of the Grignard reagent with chlorobenzene.[3]
Materials:
-
Magnesium turnings
-
2-Chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Chlorobenzene
-
Triphenylphosphine (PPh₃)
-
Anhydrous nickel(II) bromide (NiBr₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of o-Tolylmagnesium Chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (argon or nitrogen).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2-chlorotoluene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 2-chlorotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 2-chlorotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Part B: Cross-Coupling Reaction
-
In a separate flask under an inert atmosphere, prepare a solution of chlorobenzene (1.0 eq), triphenylphosphine (0.05 eq), and anhydrous nickel(II) bromide (0.02 eq) in anhydrous THF.
-
Cool the freshly prepared o-tolylmagnesium chloride solution in an ice bath.
-
Slowly add the solution of chlorobenzene and the nickel catalyst to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding 1 M HCl with cooling.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Biological Activities of Biphenyl Derivatives
While specific biological data for this compound is limited in the public domain, studies on structurally related compounds, such as aminobiphenyls and hydroxylated biphenyls, provide valuable insights into the potential bioactivities of this class of molecules.
Cytotoxicity of Biphenyl Derivatives
Various substituted biphenyl derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC₅₀ values for some unsymmetrical biphenyls and hydroxylated biphenyl derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 27 | Unsymmetrical Biphenyl | DU145 (Prostate) | 0.04 | [1] |
| A549 (Lung) | 0.12 | [1] | ||
| KB (Nasopharyngeal) | 0.08 | [1] | ||
| KB-Vin (Drug-Resistant) | 0.06 | [1] | ||
| 35 | Unsymmetrical Biphenyl | DU145 (Prostate) | 0.15 | [1] |
| A549 (Lung) | 0.23 | [1] | ||
| KB (Nasopharyngeal) | 0.18 | [1] | ||
| KB-Vin (Drug-Resistant) | 0.11 | [1] | ||
| 40 | Unsymmetrical Biphenyl | DU145 (Prostate) | 3.23 | [1] |
| A549 (Lung) | 1.87 | [1] | ||
| KB (Nasopharyngeal) | 1.56 | [1] | ||
| KB-Vin (Drug-Resistant) | 0.98 | [1] | ||
| 11 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 | [4] |
| 12 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7 | [4] |
Mechanism of Action: Insights from 2-Aminobiphenyl Studies
Research on 2-aminobiphenyl (2-ABP), a structural analogue of this compound, has shed light on a potential mechanism of action involving the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]
Studies have shown that 2-ABP induces oxidative stress, which in turn leads to the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[5] The activation of JNK, in particular, appears to be a critical step in the apoptotic cascade. Activated JNK can then phosphorylate and activate downstream transcription factors such as c-Jun and activating transcription factor 2 (ATF-2).[5] This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell during apoptosis.[5][6]
Conclusion
This compound is a readily accessible compound through established synthetic methodologies like the Suzuki-Miyaura coupling and Grignard reactions. While direct biological data on this compound is not extensively available, studies on its structural analogues suggest that the biphenyl scaffold is a promising pharmacophore for the development of novel therapeutic agents, particularly in the area of oncology. The pro-apoptotic activity of 2-aminobiphenyl, mediated through the MAPK signaling pathway, provides a valuable starting point for investigating the mechanism of action of this compound and its derivatives. Further research is warranted to explore the full potential of this compound in drug discovery and development, including a systematic evaluation of its cytotoxicity against a broad panel of cancer cell lines and a deeper investigation into its effects on key cellular signaling pathways.
References
- 1. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disassembly of the JIP1/JNK molecular scaffold by caspase-3-mediated cleavage of JIP1 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Quality Control of 2-Methylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-methylbiphenyl (CAS 643-58-3), a key intermediate in various chemical syntheses. It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding the methodologies for its quality assessment. This document outlines major suppliers, available purities, and a detailed experimental protocol for purity determination by gas chromatography.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized chemical providers. The compound is typically offered in various grades of purity and quantities to suit different research and development needs. Below is a summary of prominent suppliers and their typical product offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | 5 g |
| Fisher Scientific | 98% | Varies |
| Sigma-Aldrich (Merck) | 97% | Varies |
| TCI (Tokyo Chemical Industry) | >95.0% (GC) | 1 g, 5 g |
| BOC Sciences | >95.0% (GC) | Research and bulk quantities |
| Capot Chemical | Not specified | Varies |
| P&S Chemicals | 99% | Varies |
| CP Lab Safety | min 97% | 1 g |
Note: Availability, purity, and quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Quality Control: Experimental Protocol for Purity Determination by Gas Chromatography (GC-FID)
The purity of this compound is most commonly determined by gas chromatography with flame ionization detection (GC-FID). This method is suitable for separating this compound from potential impurities such as isomers (3- and 4-methylbiphenyl), biphenyl, and residual starting materials from synthesis. While specific methods may vary between suppliers, the following protocol outlines a robust and reproducible methodology for the quality control analysis of this compound.
Principle
A solution of the this compound sample is injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) is used for the detection and quantification of the eluted components. The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Materials and Reagents
-
This compound sample
-
Solvent: Dichloromethane or Hexane (GC grade or higher)
-
GC Vials: 1.5 mL glass autosampler vials with caps and septa
-
Microsyringe
Instrumentation
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column, such as an HP-5/DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.
-
Data Acquisition System: Chromatography data software for instrument control, data acquisition, and processing.
Sample Preparation
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent like dichloromethane or hexane.[1]
-
Ensure the sample is fully dissolved. If any particulate matter is present, centrifuge the solution before transferring it to a GC vial.[2]
-
Transfer the clear solution to a 1.5 mL glass autosampler vial.[2]
Gas Chromatography (GC-FID) Conditions
The following instrumental parameters can be used as a starting point and may be optimized for a specific instrument and column.
Table 2: GC-FID Instrumental Parameters
| Parameter | Value |
| Injector | |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injector Temperature | 270 °C |
| Injection Volume | 1.0 µL |
| Column | |
| Column Type | HP-5/DB-5 (or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 1 minute |
| Temperature Ramp | 15 °C/min to 280 °C |
| Final Hold Time | 5 minutes |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium or Nitrogen) | 25 mL/min |
Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of this compound using the following formula:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
The retention time of this compound should be confirmed by analyzing a reference standard under the same conditions.
Supply Chain and Quality Assurance Workflow
The following diagram illustrates the typical supply chain for this compound, from the manufacturer to the end-user in a research or drug development setting, incorporating the quality control steps.
Caption: Supply chain for this compound from manufacturing to research use.
This guide provides a foundational understanding of the commercial landscape and quality control for this compound. For specific applications, it is always recommended to consult the supplier's documentation and perform appropriate incoming quality checks.
References
An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methylbiphenyl, a substituted aromatic hydrocarbon of interest in various fields, including medicinal chemistry and material science. This document compiles critically evaluated data, details the experimental methodologies for their determination, and explores the application of these properties in drug discovery through a representative workflow.
Core Thermodynamic Data
The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize key quantitative data from reputable sources, providing a basis for comparison and application.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₃H₁₂ | - | [1] |
| Molecular Weight | 168.234 | g/mol | [1] |
| Melting Point | -0.2 | °C | [2] |
| Normal Boiling Point | 255.3 | °C | [2] |
| Density (at 22°C) | 1.010 | g/cm³ | [2] |
| Standard Enthalpy of Formation (gas, 298.15 K) | 133.5 ± 2.1 | kJ/mol | [3] |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -6995.4 ± 1.2 | kJ/mol | [3] |
| Flash Point | 107.22 | °C | [4] |
| Vapor Pressure (at 25°C) | 0.023 | mmHg | [4] |
Table 2: Temperature-Dependent Thermodynamic Properties of this compound (Liquid Phase)
| Temperature (K) | Heat Capacity, Cₚ (J/K·mol) | Enthalpy, H (kJ/mol) | Entropy, S (J/K·mol) |
| 298.15 | 248.5 | 0.00 | 313.2 |
| 300 | 249.6 | 0.52 | 314.7 |
| 320 | 261.2 | 5.61 | 331.0 |
| 340 | 273.1 | 10.96 | 346.5 |
| 360 | 285.4 | 16.56 | 361.4 |
| 380 | 298.0 | 22.42 | 375.8 |
| 400 | 310.9 | 28.53 | 389.8 |
| Data derived from critically evaluated NIST/TRC Web Thermo Tables.[5] |
Table 3: Vapor Pressure of this compound as a Function of Temperature
| Temperature (K) | Vapor Pressure (kPa) |
| 373.15 | 0.43 |
| 393.15 | 1.08 |
| 413.15 | 2.44 |
| 433.15 | 5.11 |
| 453.15 | 9.98 |
| 473.15 | 18.4 |
| 493.15 | 32.1 |
| 513.15 | 53.4 |
| 528.45 | 78.9 |
| Experimental data from the National Institute for Petroleum and Energy Research (NIPER), available through the NIST Data Repository.[4][6][7][8][9] |
Experimental Protocols
The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experimental techniques used to characterize this compound and similar aromatic compounds.
Adiabatic Calorimetry for Heat Capacity Measurement
Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature. The principle is to maintain a near-zero temperature difference between the sample cell and its surroundings to prevent heat exchange.
Sample Preparation:
-
A high-purity sample of this compound (typically >99.9 mol%) is required.
-
The sample is degassed to remove any dissolved air or volatile impurities.
-
A known mass of the sample is hermetically sealed in a calorimeter vessel.
Experimental Procedure:
-
The calorimeter vessel is placed in an adiabatic shield within a vacuum chamber.
-
The system is cooled to the starting temperature, often near liquid helium temperatures for low-temperature heat capacity measurements.
-
A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
-
The temperature of the sample and the adiabatic shield are continuously monitored and kept equal.
-
The temperature increase of the sample is recorded once thermal equilibrium is reached.
-
The heat capacity is calculated from the energy input and the temperature rise.
-
This process is repeated incrementally over the desired temperature range.[10]
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material. It is particularly useful for determining melting points and enthalpies of fusion.
Sample Preparation:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed to prevent volatilization.
Instrumental Setup:
-
Heating Rate: A controlled heating rate, typically 5-10 K/min, is applied.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber to prevent oxidation.
Experimental Procedure:
-
The sample and an empty reference pan are placed in the DSC cell.
-
The temperature is ramped up at a constant rate.
-
The differential heat flow to the sample and reference is measured as a function of temperature.
-
An endothermic peak is observed at the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Combustion Calorimetry for Enthalpy of Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived.
Sample Preparation:
-
A precisely weighed pellet of this compound is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb").
-
A fuse wire is positioned to be in contact with the sample.
Experimental Procedure:
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is placed in a known quantity of water in a calorimeter.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored with high precision before, during, and after combustion.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The enthalpy of combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen.[11]
Application in Drug Discovery: QSAR Workflow
Thermodynamic properties of molecules are crucial in drug discovery as they can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. These models aim to predict the biological activity of new compounds based on their physicochemical properties. The following diagram illustrates a typical workflow for a 3D-QSAR study of biphenyl derivatives as potential drug candidates, for instance, as aromatase inhibitors for cancer therapy.[2][5][12]
This workflow demonstrates how calculated thermodynamic properties, along with other molecular descriptors, are used to build predictive models for the biological activity of biphenyl derivatives. These models then guide the design of new, potentially more potent drug candidates. The iterative nature of this process, where newly synthesized compounds are tested and their data fed back into the model, allows for the refinement and optimization of lead compounds in drug discovery pipelines.[2][12]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. data.nist.gov [data.nist.gov]
- 4. Multifaceted 3D-QSAR analysis for the identification of pharmacophoric features of biphenyl analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datagov-catalog-dev.app.cloud.gov [datagov-catalog-dev.app.cloud.gov]
- 6. catalog.data.gov [catalog.data.gov]
- 7. catalog.data.gov [catalog.data.gov]
- 8. catalog.data.gov [catalog.data.gov]
- 9. fauske.com [fauske.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore based 3D-QSAR study of biphenyl derivatives as nonsteroidal aromatase inhibitors in JEG-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Sterically Hindered Biaryls
Topic: A Robust Protocol for Coupling ortho-Substituted Substrates using 2-Methylphenylboronic Acid.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[4][5] While highly versatile, the reaction faces significant challenges when coupling sterically hindered substrates, such as those bearing ortho-substituents.[6][7][8] The steric bulk near the reaction center can impede key steps in the catalytic cycle, leading to low yields and slow reaction rates.[2]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a sterically demanding partner, 2-methylphenylboronic acid, with an aryl chloride. The use of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has become routine for overcoming these steric challenges, allowing for the efficient synthesis of di- and tri-ortho-substituted biaryls.[7][9][10]
General Reaction Scheme
The protocol outlines the palladium-catalyzed cross-coupling between an aryl chloride and 2-methylphenylboronic acid to yield a 2-methylbiphenyl derivative.
General Reaction for the Synthesis of a this compound Derivative.
Experimental Protocol
This procedure is a representative method for the synthesis of 2,6-dimethylbiphenyl, a classic example of a sterically hindered biaryl.
Materials and Reagents:
-
2-Chlorotoluene (Aryl Halide)
-
2-Methylphenylboronic Acid (Organoboron Reagent)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (Ligand)[11]
-
Potassium Phosphate Tribasic (K₃PO₄) (Base)
-
Toluene (Anhydrous Solvent)
-
Deionized Water
-
Diethyl Ether
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Standard glassware (Schlenk tube or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (0.02 mmol, 1 mol%), SPhos (0.04 mmol, 2 mol%), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add 2-chlorotoluene (2.0 mmol), 2-methylphenylboronic acid (2.4 mmol, 1.2 equiv), and 10 mL of anhydrous toluene.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,6-dimethylbiphenyl product.[3]
Data Presentation: Conditions for Hindered Couplings
The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of sterically demanding substrates. The following table summarizes conditions reported for various challenging Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.5) | K₃PO₄ (3) | Toluene | 80 | 94 |
| 3 | 2-Chloro-m-xylene | 2-Tolylboronic acid | Palladacycle (0.1) | (NHC ligand) | Cs₂CO₃ (2) | Dioxane | 100 | >99 |
| 4 | 2-Chlorobiphenyl | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | sec-Butanol | 100 | 98 |
| 5 | 1-Chloro-2-nitrobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 96 |
This table is a compilation of representative data and conditions from literature demonstrating the effectiveness of modern catalyst systems for hindered couplings.
Visualizations
The following diagrams illustrate the catalytic cycle central to the Suzuki-Miyaura reaction and the general experimental workflow.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Synthesis of 2-Methylbiphenyl
Introduction
2-Methylbiphenyl is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. The formation of the carbon-carbon bond between the two phenyl rings can be efficiently achieved through a transition metal-catalyzed cross-coupling reaction. The Kumada coupling, which utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, is a robust and widely used method for synthesizing unsymmetrical biaryls like this compound.[1][2][3] This reaction is valued for its efficiency and the use of readily available and economical starting materials.[3]
This document provides detailed protocols for the synthesis of this compound, beginning with the preparation of an appropriate Grignard reagent (e.g., o-tolylmagnesium halide) followed by a nickel-catalyzed cross-coupling reaction with an aryl halide (e.g., chlorobenzene).[4][5] Careful adherence to anhydrous conditions is critical for the successful formation of the Grignard reagent, which is sensitive to moisture.[6][7]
Reaction Scheme
The synthesis involves two main steps:
-
Formation of the Grignard Reagent: An aryl halide reacts with magnesium metal in an ether solvent to form an organomagnesium halide (Grignard reagent).
-
Kumada Cross-Coupling: The Grignard reagent couples with a second aryl halide in the presence of a nickel catalyst to form the biaryl product.
Overall Reaction:
Ar-X + Mg → Ar-MgX
Ar-MgX + Ar'-X' &xrightarrow{Ni \ or \ Pd \ catalyst} Ar-Ar' + MgXX'
Specific Example: Synthesis of this compound[4][5]
o-tolyl-Cl + Mg &xrightarrow{THF} o-tolyl-MgCl
o-tolyl-MgCl + Chlorobenzene &xrightarrow{NiBr_2 / PPh_3} this compound + MgCl_2
Data Presentation
The following table summarizes representative quantitative data for the nickel-catalyzed Grignard synthesis of this compound. Conditions can be optimized for specific laboratory setups and scales.
| Parameter | Value / Compound | Notes |
| Grignard Reagent | o-Tolylmagnesium Chloride | Prepared in situ from 2-chlorotoluene and magnesium.[4] |
| Aryl Halide | Chlorobenzene | Reacts with the Grignard reagent in the coupling step.[4] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous THF is crucial for both Grignard formation and coupling.[4] |
| Catalyst System | Anhydrous Nickel(II) Bromide (NiBr₂) | A common catalyst for Kumada couplings.[4] |
| Triphenylphosphine (PPh₃) | A triarylphosphine ligand used with the nickel catalyst.[4] | |
| Reaction Temperature | Reflux | The reaction is typically run at the boiling point of the solvent. |
| Reaction Time | 1-7 hours | Varies based on scale and specific conditions.[8] |
| Typical Yield | >95% (GC Area) | High yields and purity are achievable with this method.[4] |
Experimental Protocols
Critical Prerequisite: All glassware must be thoroughly dried in an oven (e.g., overnight at 120°C) and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[6] All solvents and reagents should be anhydrous.
Protocol 1: Preparation of o-Tolylmagnesium Chloride (Grignard Reagent)
This protocol describes the formation of the Grignard reagent in Tetrahydrofuran (THF).
Materials:
-
Magnesium turnings
-
2-Chlorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Place the magnesium turnings into the dry three-neck round-bottom flask equipped with a magnetic stir bar.
-
Assemble the glassware, including the reflux condenser and dropping funnel, and flush the entire system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Add a single small crystal of iodine to the flask containing the magnesium. The iodine helps to activate the magnesium surface.[6]
-
In the dropping funnel, prepare a solution of 2-chlorotoluene in anhydrous THF.
-
Add a small portion (~10%) of the 2-chlorotoluene solution to the magnesium turnings.
-
The reaction is initiated when the brownish color of the iodine fades and gentle bubbling or cloudiness appears.[9] This may require gentle warming with a heat gun. If the reaction does not start, crush the magnesium with a dry stirring rod.[10]
-
Once the reaction has initiated, add the remaining 2-chlorotoluene solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[9]
-
After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure all the magnesium has reacted.[6]
-
Cool the resulting dark brown or grey solution to room temperature. The Grignard reagent is now ready for the subsequent coupling reaction and should be used immediately.[10]
Protocol 2: Nickel-Catalyzed Cross-Coupling for this compound Synthesis
This protocol details the Kumada cross-coupling of the prepared Grignard reagent with chlorobenzene.[4]
Materials:
-
o-Tolylmagnesium chloride solution (from Protocol 1)
-
Chlorobenzene
-
Anhydrous Nickel(II) Bromide (NiBr₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a separate, dry, inert-atmosphere-flushed flask, add anhydrous nickel(II) bromide and triphenylphosphine.
-
Add anhydrous THF to dissolve the catalyst and ligand, followed by the chlorobenzene.
-
Cool the catalyst mixture in an ice-water bath.
-
Slowly add the prepared o-tolylmagnesium chloride solution from Protocol 1 to the cooled catalyst mixture via a cannula or dropping funnel over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0°C in an ice bath.
Protocol 3: Work-up and Purification
This protocol describes the quenching of the reaction and isolation of the crude product.
Procedure:
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) dropwise while stirring vigorously in the ice bath. Caution: The quenching of unreacted Grignard reagent is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic product.
-
Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (if acid was used for quenching), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using hexane or a hexane/ethyl acetate mixture as the eluent, to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 5. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. CN103467341A - Preparation method for 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application of 2-Methylbiphenyl in Organic Photovoltaics: A Survey of Current Literature and General Protocols
A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications or detailed performance data for 2-Methylbiphenyl in the field of organic photovoltaics (OPVs). While a Korean patent suggests the use of "biphenyl compounds" as additives to enhance photoelectric conversion efficiency, it does not provide specific data for this compound. This indicates that this compound is not a commonly utilized or reported compound for this purpose.
However, the user's query touches upon a critical area of OPV research: the use of solvent additives to control the morphology of the photoactive layer and thereby improve device performance. This application note will, therefore, provide a general overview of the role of solvent additives in OPVs and a detailed, generic protocol for the fabrication and characterization of a standard bulk heterojunction (BHJ) organic solar cell. This protocol can serve as a foundational method for researchers interested in investigating novel additives, such as this compound.
Introduction: The Role of Solvent Additives in Organic Photovoltaics
The efficiency and stability of organic solar cells are intrinsically linked to the nanoscale morphology of the active layer, which typically consists of a blend of an electron donor and an electron acceptor material.[1] The use of small amounts of a high-boiling point solvent additive in the solution from which the active layer is cast is a widely adopted strategy to fine-tune this morphology.[2][3]
Solvent additives can influence the film formation process in several ways:
-
Selective Solubility: Additives often have preferential solubility for one of the components in the blend (e.g., the fullerene acceptor). This can promote the formation of more crystalline domains and well-defined phase separation, which is crucial for efficient charge transport.
-
Slowing Down Solvent Evaporation: The higher boiling point of the additive compared to the host solvent leads to a longer drying time. This extended timeframe allows for greater molecular rearrangement and self-organization, resulting in a more ordered and favorable morphology for charge separation and collection.
-
Inducing Molecular Aggregation: Some additives can induce the formation of molecular aggregates in solution, which can then be transferred to the solid film, leading to improved charge carrier mobility.
Commonly used solvent additives include 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), and diphenyl ether (DPE). The selection of an appropriate additive and its concentration is highly dependent on the specific donor and acceptor materials being used.
Generic Experimental Protocol for P3HT:PCBM Organic Solar Cell Fabrication
This protocol describes the fabrication of a standard bulk heterojunction organic solar cell using the well-established material system of poly(3-hexylthiophene-2,5-diyl) (P3HT) as the electron donor and[4][4]-phenyl-C61-butyric acid methyl ester (PCBM) as the electron acceptor. This can be used as a baseline for testing novel additives.
2.1. Materials and Equipment
-
Substrates: Indium tin oxide (ITO) coated glass slides
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Active Layer Materials: P3HT and PCBM
-
Solvent: Chlorobenzene or o-dichlorobenzene
-
Potential Additive: this compound
-
Cathode: Aluminum (Al)
-
Equipment: Spin coater, thermal evaporator, solar simulator, sourcemeter, UV-Ozone cleaner, sonicator, hotplate, glovebox.
2.2. Device Fabrication Workflow
Figure 1: General experimental workflow for the fabrication of a P3HT:PCBM organic solar cell.
2.3. Step-by-Step Procedure
-
Substrate Cleaning:
-
Pattern the ITO-coated glass substrates using a suitable method (e.g., photolithography and etching).
-
Sequentially sonicate the substrates in a cleaning detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at a speed of approximately 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 10 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a solution of P3HT and PCBM (typically in a 1:0.8 or 1:1 weight ratio) in chlorobenzene or o-dichlorobenzene. A common concentration is 20 mg/mL total solids.
-
Stir the solution overnight on a hotplate at around 50°C to ensure complete dissolution.
-
Introduction of Additive: To investigate the effect of this compound, it would be added to this solution at this stage, typically in a small volume percentage (e.g., 1-5 vol%). A series of concentrations should be tested to find the optimal loading.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. A typical spin speed is 1000 rpm for 60 seconds, which results in a film thickness of around 100-200 nm.
-
Anneal the active layer on a hotplate inside the glovebox. A typical annealing temperature for P3HT:PCBM is 150°C for 10 minutes. This step is crucial for optimizing the morphology of the P3HT domains.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber without exposure to air.
-
Deposit the aluminum (Al) cathode through a shadow mask at a pressure below 10^-6 Torr. The typical thickness of the Al electrode is 100 nm.
-
-
Device Encapsulation:
-
To prevent degradation from oxygen and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
2.4. Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
From the J-V curve, the key performance parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Data Presentation: Typical Performance of P3HT:PCBM Devices
The following table summarizes typical performance parameters for a standard P3HT:PCBM-based organic solar cell fabricated following a similar protocol. Note: This data is for a standard device without this compound and serves as a baseline for comparison.
| Parameter | Symbol | Typical Value Range |
| Open-Circuit Voltage | Voc | 0.55 - 0.65 V |
| Short-Circuit Current Density | Jsc | 8 - 12 mA/cm² |
| Fill Factor | FF | 0.60 - 0.70 |
| Power Conversion Efficiency | PCE | 3.5 - 5.0 % |
Device Architecture and Energy Level Diagram
The structure of the fabricated device is a conventional bulk heterojunction architecture.
Figure 2: Schematic of a standard organic photovoltaic device structure.
Conclusion and Future Directions
While there is currently no specific literature on the application of this compound in organic photovoltaics, the field is continually exploring new materials to enhance device performance. The general protocols and background information provided here offer a starting point for researchers who may wish to investigate the potential of this compound or other novel biphenyl derivatives as solvent additives. A systematic study, varying the additive concentration and annealing conditions, would be necessary to determine if this compound has a beneficial effect on the morphology and performance of organic solar cells. Such an investigation should include detailed morphological studies (e.g., using Atomic Force Microscopy and Transmission Electron Microscopy) to correlate any performance changes with the nanoscale structure of the active layer.
References
2-Methylbiphenyl: An Unconventional Candidate for Hole-Transporting Materials
While 2-Methylbiphenyl, an aromatic hydrocarbon, possesses a molecular structure that might suggest potential for charge transport, a thorough review of scientific literature and commercial applications reveals a significant lack of evidence for its use as a dedicated hole-transporting material (HTM) in optoelectronic devices such as organic light-emitting diodes (OLEDs) or perovskite solar cells (PSCs).
Theoretical Potential and Current Research Gaps
The interest in biphenyl derivatives for electronic applications stems from their conjugated pi-electron systems, which can facilitate charge hopping. The addition of a methyl group, as in this compound, can influence the molecule's solubility and film-forming properties. However, the ortho-position of the methyl group may also introduce steric hindrance, potentially affecting the planarity of the molecule and, consequently, its intermolecular electronic coupling and charge transport efficiency.
Despite this theoretical potential, the research community has largely focused on more complex and functionalized molecules for HTM applications. These materials are specifically designed to have:
-
Appropriate HOMO energy levels that align well with the valence band of the active layer (e.g., perovskite or emissive organic material) for efficient hole extraction.
-
High hole mobility to ensure rapid and efficient transport of holes to the anode.
-
Good film-forming properties to create uniform and defect-free layers.
-
Thermal and morphological stability to ensure long device lifetimes.
Synthesis and General Properties
This compound is commercially available and can be synthesized through various organic chemistry routes, including Suzuki or Grignard coupling reactions. Its general physical properties are well-documented.
| Property | Value |
| Molecular Formula | C₁₃H₁₂ |
| Molecular Weight | 168.24 g/mol |
| Boiling Point | 255-258 °C |
| Melting Point | -0.5 °C |
| Density | 1.01 g/cm³ |
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound as an HTM, a general methodology for testing a novel candidate material can be outlined. Researchers would typically follow these steps:
-
Material Purification: Ensure high purity of this compound, as impurities can act as charge traps and degrade device performance. Sublimation or column chromatography are common purification techniques.
-
Thin Film Deposition: A solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) would be prepared. This solution would then be deposited onto a substrate (e.g., ITO-coated glass) via spin-coating or thermal evaporation to form a thin film.
-
Device Fabrication: The this compound layer would be incorporated into a device stack, for example, in a perovskite solar cell with the architecture: FTO / Electron Transport Layer / Perovskite / This compound / Metal Electrode.
-
Characterization: The electrical and optical properties of the film and the performance of the final device would be thoroughly characterized.
Characterization Techniques
A series of experiments would be necessary to evaluate the potential of this compound as an HTM.
| Parameter | Experimental Technique |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV), Ultraviolet Photoelectron Spectroscopy (UPS) |
| Hole Mobility | Space-Charge Limited Current (SCLC), Time-of-Flight (ToF) |
| Film Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |
| Device Performance | Current-Voltage (J-V) characteristics under simulated sunlight (for PSCs), Electroluminescence measurements (for OLEDs) |
Visualizing the Research Workflow
The logical workflow for investigating a new hole-transporting material like this compound can be visualized as follows:
Conclusion
Based on the currently available scientific literature, this compound is not a recognized or characterized hole-transporting material for mainstream organic electronic applications. While its basic chemical structure contains elements conducive to charge transport, it appears that more specialized and higher-performing molecules have captured the focus of the research community. For professionals in drug development, this compound and its derivatives are more relevant as building blocks in synthetic organic chemistry rather than as functional materials in electronics. Further fundamental research, including computational screening and initial experimental characterization, would be required to determine if this compound holds any promise as a viable hole-transporting material.
Application Note: Quantitative Analysis of 2-Methylbiphenyl in Environmental and Pharmaceutical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbiphenyl is a biphenyl derivative that may be present as an impurity in pharmaceutical manufacturing or as an environmental contaminant. Accurate and reliable quantification of this analyte is crucial for quality control, safety assessment, and environmental monitoring. This document provides detailed analytical methods for the quantification of this compound in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols provided are based on established analytical principles for structurally similar compounds due to the limited availability of specific validated methods for this compound in the public domain.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound: GC-MS for its high sensitivity and selectivity, particularly for volatile and semi-volatile compounds, and HPLC-UV as a versatile and cost-effective alternative for non-volatile or thermally labile compounds. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.05 µg/mL |
| Accuracy (Recovery %) | 90% - 110% | 90% - 110% |
| Precision (RSD %) | < 15% | < 15% |
Note: The quantitative data in this table is representative of expected performance for a validated method based on similar analytes and should be verified for this compound in the user's laboratory.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the trace-level quantification of this compound in complex matrices such as environmental water, soil, and pharmaceutical process samples.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 100 mL of a representative water sample in a clean glass container. For soil or solid samples, weigh 10 g of the homogenized sample.
-
Spiking (for QC): Spike the sample with a known concentration of this compound standard solution for recovery assessment.
-
Extraction:
-
For water samples, transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.
-
For solid samples, add 50 mL of dichloromethane and 10 g of anhydrous sodium sulfate. Macerate for 2 hours.[1]
-
-
Shaking: Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure. For solid samples, use a mechanical shaker.
-
Phase Separation: Allow the layers to separate. Drain the organic (bottom) layer into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining all organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated biphenyl) prior to GC-MS analysis.
b. Instrumental Analysis: GC-MS
-
Instrumentation: Agilent 7890/5977 GC/MS system or equivalent.[2]
-
Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Injector Temperature: 270 °C.[2]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1 split ratio).[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 35 °C/min to 320 °C.[2]
-
Final hold: 320 °C for 2 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode:
-
Qualitative Analysis: Full scan mode (m/z 40-500).
-
Quantitative Analysis: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 168, 153, 152).
-
c. Quality Control
-
Calibration: Prepare a multi-point calibration curve using this compound standards.
-
Blanks: Analyze a method blank with each batch of samples to check for contamination.
-
Spikes: Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is a robust alternative for samples where this compound is present at higher concentrations or when GC-MS is not available.
a. Sample Preparation
The same Liquid-Liquid Extraction protocol as described for the GC-MS method can be used. The final extract should be evaporated to dryness and reconstituted in the mobile phase.
b. Instrumental Analysis: HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound (approximately 230 nm, to be determined by scanning a standard solution).
-
Injection Volume: 20 µL.
Data Presentation
Table 2: Example Quantitative Data for GC-MS Method Validation
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9992 | ≥ 0.995 |
| LOD (µg/mL) | 0.004 | Reportable |
| LOQ (µg/mL) | 0.016 | Reportable |
| Accuracy (Recovery %) | 98.5% (at 0.1 µg/mL) | 80% - 120% |
| Precision (RSD %) | 6.8% (Intra-day, n=6) | ≤ 15% |
Note: This data is illustrative and should be generated during in-house method validation.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical flow of the GC-MS analytical method.
References
Application Note: Analysis of 2-Methylbiphenyl by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methylbiphenyl, a substituted aromatic hydrocarbon, is a compound of interest in various fields, including environmental analysis and as a potential impurity or metabolite in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[4][5]
| Property | Value |
| Chemical Formula | C₁₃H₁₂ |
| Molecular Weight | 168.23 g/mol [4] |
| CAS Number | 643-58-3[5] |
| Boiling Point | 255-256 °C |
| Melting Point | -0.2 °C[4] |
| Density | 1.010 g/cm³ at 22 °C[4] |
Experimental Protocols
A generalized workflow for the GC-MS analysis of this compound is outlined below. The specific conditions may require optimization based on the sample matrix and instrumentation.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix (e.g., water, soil, biological fluids). The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.[1][6]
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
To a 100 mL aqueous sample, add 20 mL of a suitable organic solvent such as hexane or dichloromethane.
-
Shake the mixture vigorously in a separatory funnel for 2-3 minutes.
-
Allow the layers to separate.
-
Collect the organic layer containing the extracted this compound.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[7]
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
b) Solid-Phase Extraction (SPE) for Cleaner Samples:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a small volume of a strong organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate to the desired final volume.
-
Transfer to an autosampler vial for analysis.
c) General Considerations:
-
Samples should be free of particulate matter; centrifugation or filtration (using a 0.22 µm filter) may be necessary.[3][6]
-
Use high-purity, GC-grade solvents to avoid contamination.[3]
-
The final concentration should be adjusted to fall within the linear range of the instrument, typically around 1-10 µg/mL for a 1 µL injection.[6]
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound. These are based on common methods for similar aromatic hydrocarbons and may be adapted for specific instruments and columns.[8][9]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 270 °C[8] |
| Injection Mode | Splitless or Split (e.g., 50:1 for higher concentrations)[8] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 1 min), ramp to 250 °C at 15 °C/min (hold for 5 min)[9] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu[8] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations. The following table summarizes key quantitative parameters that should be determined.
| Parameter | Description | Typical Value/Range |
| Retention Time (RT) | The time it takes for this compound to elute from the GC column. | Matrix and method dependent |
| Kovats Retention Index (RI) | A relative retention time used for compound identification. | 1438-1449 (non-polar column, isothermal)[5] |
| Characteristic Ions (m/z) | Mass-to-charge ratios of prominent fragments in the mass spectrum used for identification and quantification. | 168 (M+), 153, 152, 115 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | To be determined experimentally |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | To be determined experimentally |
| Linear Range | The concentration range over which the instrument response is proportional to the analyte concentration. | To be determined experimentally |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.995 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the GC-MS analysis of this compound.
Caption: GC-MS Experimental Workflow for this compound Analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1'-Biphenyl, 2-methyl- [webbook.nist.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. dea.gov [dea.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-Methylbiphenyl by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of 2-Methylbiphenyl using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols outlined below are based on established analytical principles for structurally similar aromatic hydrocarbons and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is an aromatic hydrocarbon that finds use as a dye carrier in the textile industry and as a heat transfer fluid.[1] Its presence in environmental samples or as an impurity in chemical manufacturing processes necessitates a reliable and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of such compounds.[2][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector is recommended.[4][5]
-
Analytical Column: A C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is suitable for this separation.[4] Biphenyl stationary phases can also be considered as they offer alternative selectivity for aromatic compounds.[6][7]
-
Reagents and Solvents: HPLC-grade acetonitrile, methanol, and water are required.[6][7] A this compound analytical standard of known purity is also necessary.
-
Sample Preparation: Depending on the matrix, materials for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be needed, such as extraction solvents, salts, and SPE cartridges.[8][9]
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results, especially when dealing with complex matrices.[8][10] The following is a general procedure for the extraction of this compound from a water sample.
-
Sample Collection: Collect a representative water sample in a clean, appropriate container.
-
Liquid-Liquid Extraction (LLE):
-
To 100 mL of the water sample in a separatory funnel, add 5 g of sodium chloride to increase the ionic strength of the aqueous phase. .
-
Add 50 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane, top layer for n-hexane) into a clean flask.
-
Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Reconstitution:
-
The final extract is now ready for injection into the HPLC system. If necessary, the solvent can be exchanged to one that is compatible with the mobile phase.[11]
-
HPLC Method
The following HPLC parameters are proposed for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[6][7] |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance)[6][7] |
| Run Time | Approximately 10 minutes |
Data Presentation: Method Performance Characteristics
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical values for similar analytical methods.[4]
| Validation Parameter | Expected Performance |
| Retention Time (tR) | ~ 5 - 8 minutes |
| Linearity (R²) | > 0.998[4] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (Recovery %) | 90% - 110% |
| Precision (RSD %) | < 5% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrpas.com [ijrpas.com]
- 3. wjpmr.com [wjpmr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: 2-Methylbiphenyl as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methylbiphenyl and its derivatives as pivotal intermediates in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. This class of antihypertensive drugs, including blockbuster medications like Valsartan, Losartan, and Telmisartan, relies on the biphenyl scaffold provided by these intermediates. The following sections detail the synthesis of key intermediates, their application in the preparation of various sartans, and provide specific experimental protocols.
Synthesis of Key Intermediates: From this compound Derivatives to Essential Building Blocks
The most crucial intermediate derived from a this compound scaffold for sartan synthesis is 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN).[1][2] This compound serves as the precursor to 4'-bromomethyl-2-cyanobiphenyl, the primary building block for attaching the biphenyl moiety to the rest of the sartan molecule.[1][3]
Synthesis of 2-Cyano-4'-methylbiphenyl (OTBN)
OTBN is synthesized through several methods, with the Suzuki-Miyaura coupling and Grignard reactions being the most common.[1][2][4]
Table 1: Comparison of Synthetic Methods for 2-Cyano-4'-methylbiphenyl (OTBN)
| Method | Reactants | Catalyst/Reagent | Solvent | Yield | Purity | Reference |
| Suzuki-Miyaura Coupling | 2-Bromobenzonitrile, 4-Methylphenylboronic acid | Palladium(II) acetate, Triphenylphosphine, Sodium carbonate | Toluene, Ethanol, Water | High | >99.0% | [1] |
| Suzuki-Miyaura Coupling | o-Chlorobenzonitrile, p-Tolylboronic acid | Palladium(II) bromide, Triphenylphosphine, Copper(II) oxide, 1,10-Phenanthroline, Potassium carbonate, Potassium fluoride | Not specified | 71% | Not specified | [5] |
| Grignard Reaction | o-Chlorobenzonitrile, p-Tolylmagnesium chloride | Manganese chloride | THF, Toluene | 79.4% | Not specified | [4] |
| Grignard Reaction | p-Chlorotoluene, Magnesium, o-Chlorobenzonitrile | Nickel-manganese composite catalyst | Not specified | 88.1% | Not specified | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling for OTBN Synthesis[1]
This protocol describes the synthesis of OTBN from 2-bromobenzonitrile and 4-methylphenylboronic acid.
Materials:
-
2-Bromobenzonitrile
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon source
-
Reaction vessel (e.g., round-bottom flask) with condenser
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid, and sodium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine catalysts to the reaction mixture.
-
Heat the mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-cyano-4'-methylbiphenyl.
Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
This key intermediate is synthesized via the free-radical bromination of OTBN.[1]
Table 2: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl
| Reactants | Reagents | Solvent | Yield | Purity | Reference |
| 2-Cyano-4'-methylbiphenyl (OTBN) | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Cyclohexane/CCl₄ | Sluggish reaction reported | Not specified | [5] |
| 2-Cyano-4'-methylbiphenyl (OTBN) | Dibromodimethylhydantoin (DBDMH), AIBN | Acetonitrile | High | High | [1] |
| 2-Cyano-4'-methylbiphenyl (OTBN) | Bromine, N-hydroxyphthalimide, Hydrogen peroxide | Dichloromethane, Water | 86% | 98.7% | [7] |
Experimental Protocol: Bromination of OTBN using DBDMH[1]
This protocol outlines the bromination of OTBN using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Materials:
-
o-Tolylbenzonitrile (OTBN)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Radical initiator (e.g., AIBN)
-
Acetonitrile
-
Reaction vessel with a reflux condenser and light source
Procedure:
-
Dissolve OTBN in acetonitrile in a reaction vessel.
-
Add DBDMH and the radical initiator to the solution.
-
Heat the reaction mixture to reflux while irradiating with a suitable light source to initiate the radical reaction.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any remaining bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization to yield 4'-bromomethyl-2-cyanobiphenyl.
Application in Pharmaceutical Synthesis: The Sartan Family
Valsartan Synthesis
The synthesis of Valsartan often proceeds through the alkylation of L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl.[5]
Table 3: Key Steps in Valsartan Synthesis from 4'-Bromomethyl-2-cyanobiphenyl
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Alkylation | 4'-Bromomethyl-2-cyanobiphenyl, L-valine methyl ester | Base (e.g., K₂CO₃) | N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | Not specified | [5] |
| Acylation | N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | Valeryl chloride, Pyridine | N-Pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | Almost quantitative | [5] |
| Tetrazole Formation | N-Pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | Sodium azide, Tri-n-butyltin chloride | Valsartan methyl ester (trityl protected) | Not specified | [5] |
| Hydrolysis | Valsartan methyl ester | Acidic or basic hydrolysis | Valsartan | Not specified | [5] |
Experimental Protocol: Synthesis of Valsartan [5]
-
Alkylation: React 4'-bromomethyl-2-cyanobiphenyl with L-valine methyl ester in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile) to yield N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.
-
Acylation: Acylate the product from the previous step with valeryl chloride in the presence of pyridine in a solvent like dichloromethane to obtain N-pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester.
-
Tetrazole Formation: Convert the cyano group to a tetrazole ring using sodium azide and tri-n-butyltin chloride. Often, the tetrazole is protected, for example, with a trityl group.
-
Deprotection/Hydrolysis: Remove the protecting group (if any) and hydrolyze the methyl ester under acidic or basic conditions to yield Valsartan.
Diagram: Synthetic Workflow for Valsartan
Caption: Synthetic pathway for Valsartan from OTBN.
Losartan Synthesis
The synthesis of Losartan also utilizes 4'-bromomethyl-2-cyanobiphenyl, which is coupled with a substituted imidazole moiety.
Table 4: Key Steps in Losartan Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Coupling | 4'-Bromomethyl-2-cyanobiphenyl, 2-Butyl-4-chloro-5-formylimidazole | Phase transfer catalyst, Base | 1-(2'-Cyanobiphenyl-4-yl)methyl-2-butyl-4-chloro-5-formylimidazole | Not specified | [8] |
| Reduction | 1-(2'-Cyanobiphenyl-4-yl)methyl-2-butyl-4-chloro-5-formylimidazole | Sodium borohydride | 1-(2'-Cyanobiphenyl-4-yl)methyl-2-butyl-4-chloro-5-hydroxymethylimidazole | Not specified | [8] |
| Tetrazole Formation | 1-(2'-Cyanobiphenyl-4-yl)methyl-2-butyl-4-chloro-5-hydroxymethylimidazole | Sodium azide, Amine salt | Losartan | Not specified | [8] |
Experimental Protocol: Synthesis of Losartan [8]
-
Condensation: Condense 2-butyl-4-chloro-5-formylimidazole with 4'-bromomethyl-2-cyanobiphenyl in a biphasic solvent system using a phase transfer catalyst and a base.
-
Reduction: Reduce the resulting aldehyde in situ with sodium borohydride in the presence of an alcohol to form the corresponding hydroxymethyl derivative.
-
Tetrazole Formation: Convert the cyano group to a tetrazole ring by treating the intermediate with sodium azide and an amine salt to yield Losartan.
-
Salt Formation (Optional): Convert Losartan to its potassium salt by treating it with potassium hydroxide in an alcohol.
Diagram: Synthetic Workflow for Losartan
Caption: Synthetic pathway for Losartan.
Telmisartan Synthesis
The synthesis of Telmisartan involves the construction of a bis-benzimidazole moiety which is then alkylated with a this compound derivative.[9]
Table 5: Key Steps in Telmisartan Synthesis
| Step | Reactants | Reagents/Conditions | Product | Overall Yield | Reference |
| Bis-benzimidazole formation | 4-Amino-3-methylbenzoic acid methyl ester, Butyryl chloride, Nitration, Reduction, Cyclization | Various | Bis-benzimidazole intermediate | Not specified | [9] |
| Alkylation | Bis-benzimidazole intermediate, 4'-(Bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester | Base (e.g., KOH) | Telmisartan tert-butyl ester | 21% (over 8 steps) | [9] |
| Hydrolysis | Telmisartan tert-butyl ester | Acid (e.g., methanolic HCl) | Telmisartan | Not specified |
Experimental Protocol: Synthesis of Telmisartan [9]
-
Synthesis of the Bis-benzimidazole moiety: This is a multi-step process starting from 4-amino-3-methylbenzoic acid methyl ester, involving acylation, nitration, reduction, and cyclization to form the bis-benzimidazole core.
-
Alkylation: The bis-benzimidazole is alkylated with 4'-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester in the presence of a base like potassium hydroxide.
-
Hydrolysis: The tert-butyl ester is hydrolyzed using an acid, such as methanolic HCl, to yield Telmisartan.
Diagram: Synthetic Workflow for Telmisartan
Caption: Synthetic pathway for Telmisartan.
Angiotensin II Receptor Signaling Pathway
Sartans exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone in the renin-angiotensin system that regulates blood pressure.
Diagram: Angiotensin II Receptor Signaling
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the point of intervention by Sartans.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Cyano-4'-methylbiphenyl|Key Sartan Intermediate| Purity [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103467341A - Preparation method for 2-cyano-4'-methylbiphenyl - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]
- 9. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for the Nitration of 2-Methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted biphenyls is a crucial reaction in synthetic organic chemistry, providing key intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2-Methylbiphenyl, with its distinct electronic and steric properties, presents an interesting case for electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, while the phenyl group is also activating and ortho-, para-directing. The steric hindrance caused by the methyl group at the 2-position significantly influences the regioselectivity of the nitration reaction. Preliminary studies indicate that nitration predominantly occurs on the methylated phenyl ring.[1][2]
This document provides a detailed experimental setup for the nitration of this compound, outlining the protocol, necessary reagents, and safety precautions. It also includes a discussion of the expected isomeric products and presents a representative distribution based on available literature.
Reaction Mechanism and Regioselectivity
The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.
The regioselectivity of the reaction is governed by both electronic and steric effects. The electron-donating methyl group activates the ring to which it is attached, making it more susceptible to electrophilic attack than the unsubstituted phenyl ring. Within the methylated ring, the ortho and para positions are electronically favored. However, the position ortho to the methyl group (position 3) is sterically hindered. The other ortho position is the carbon atom linking the two rings. Therefore, the primary positions for nitration on the methylated ring are the C4 and C6 positions. On the non-methylated ring, the ortho (2') and para (4') positions are electronically activated.
Studies have shown that the nitration of this compound favors substitution on the methylated ring, suggesting that the steric influence of the methyl group plays a significant role in the planarization of the carbocation intermediate.[1][2]
Experimental Protocol: Mononitration of this compound
This protocol describes a standard procedure for the mononitration of this compound using a mixture of concentrated nitric acid and sulfuric acid.
Materials and Reagents
-
This compound (C₁₃H₁₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice (from deionized water)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 29.7 mmol) in dichloromethane (20 mL).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (5 mL). Caution: This is a highly exothermic reaction. The mixture should be prepared in an ice bath and allowed to cool to 0-5 °C before use.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of nitro-2-methylbiphenyl isomers.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the different isomers.
-
The individual isomers can be characterized by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
Safety Precautions
-
Handle concentrated nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic and must be cooled effectively to prevent runaway reactions and the formation of dinitrated byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.
Data Presentation
The nitration of this compound yields a mixture of mononitrated isomers. The precise distribution of these isomers can be influenced by the specific reaction conditions. Based on the directing effects of the substituents and available literature, a representative product distribution is summarized below.
Table 1: Representative Isomer Distribution in the Mononitration of this compound
| Isomer | Position of Nitration | Expected Relative Abundance |
| 2-Methyl-4-nitro-1,1'-biphenyl | C4 (methylated ring) | Major |
| 2-Methyl-6-nitro-1,1'-biphenyl | C6 (methylated ring) | Minor |
| 2-Methyl-4'-nitro-1,1'-biphenyl | C4' (non-methylated ring) | Major |
| 2-Methyl-2'-nitro-1,1'-biphenyl | C2' (non-methylated ring) | Minor |
| 2-Methyl-5-nitro-1,1'-biphenyl | C5 (methylated ring) | Major[2] |
Note: The exact percentages can vary and should be determined experimentally by methods such as GC or NMR analysis of the crude reaction mixture.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
Reaction Signaling Pathway (Electrophilic Aromatic Substitution)
Caption: Pathway for electrophilic aromatic substitution in the nitration of this compound.
References
Application Notes and Protocols: The Use of 2-Methylbiphenyl as a High-Temperature Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-methylbiphenyl as a potential high-temperature solvent for organic synthesis. While specific, documented examples of its use as a primary reaction solvent are limited in publicly available literature, its physicochemical properties suggest its utility in various high-temperature applications. This document outlines its properties, potential areas of application, and generalized protocols to serve as a starting point for researchers exploring its use.
Physicochemical Properties of this compound
This compound is an aromatic hydrocarbon with a high boiling point and thermal stability, making it a candidate for reactions requiring elevated temperatures. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | [2][3] |
| Boiling Point | 255-256 °C | [1][2] |
| Melting Point | -0.2 °C | [1][2] |
| Density | 1.012 - 1.015 g/cm³ at 20 °C | [2] |
| Flash Point | 107 °C (225 °F) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [1] |
Potential Applications in High-Temperature Organic Reactions
The high boiling point and thermal stability of this compound make it a suitable candidate for a range of organic reactions that require significant heat input to overcome high activation energies. Such reactions are common in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Potential Reaction Types:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: While often performed in solvents like toluene or dioxane, reactions involving less reactive aryl chlorides or sterically hindered substrates can benefit from higher temperatures to improve reaction rates and yields.
-
Buchwald-Hartwig Amination: The coupling of aryl halides with amines, particularly with less nucleophilic amines or unreactive aryl halides, can necessitate high temperatures.[4][5][6]
-
Heck Reaction: The formation of carbon-carbon bonds between aryl halides and alkenes can require elevated temperatures, especially with less reactive substrates.
-
-
Copper-Catalyzed Cross-Coupling Reactions:
-
Other High-Temperature Reactions:
-
Rearrangement Reactions: Certain molecular rearrangements that proceed through high-energy transition states can be facilitated at elevated temperatures.
-
Polymerization Reactions: The synthesis of some high-performance polymers requires high temperatures to achieve the desired molecular weight and properties.
-
Advantages of this compound as a High-Temperature Solvent:
-
High Thermal Stability: Can be used for reactions requiring temperatures up to its boiling point.
-
Chemical Inertness: As a hydrocarbon, it is relatively non-reactive under many reaction conditions.
-
Aprotic and Non-polar Nature: Suitable for reactions involving moisture-sensitive reagents or those favoring a non-polar environment.
Generalized Experimental Protocols
The following protocols are generalized starting points for utilizing this compound as a high-temperature solvent in cross-coupling reactions. Note: These are templates and require optimization for specific substrates and catalyst systems.
Protocol 1: Generalized Suzuki-Miyaura Coupling
This protocol is a hypothetical adaptation for a high-temperature Suzuki-Miyaura coupling using this compound as the solvent.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
This compound (as solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 150-220 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate or toluene) and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Generalized Ullmann-Type C-O or C-N Coupling
This protocol is a hypothetical adaptation for a high-temperature Ullmann-type coupling using this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alcohol or Amine (1.2-2.0 equiv)
-
Copper catalyst (e.g., CuI, 5-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline or an N,N-dimethyl-diamine, 10-40 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
This compound (as solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add the copper catalyst, ligand, and base to a dry reaction vessel.
-
Add the aryl halide, alcohol or amine, and this compound.
-
Seal the reaction vessel and heat to a high temperature (e.g., 180-240 °C) with vigorous stirring.
-
Monitor the reaction for completion using an appropriate analytical method.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonium chloride solution (for C-N coupling) or water and brine.
-
Dry the organic layer, concentrate, and purify the product as described above.
Visualizations
Caption: Generalized experimental workflow for a high-temperature reaction using this compound as a solvent.
Caption: Decision logic for selecting a high-temperature reaction solvent.
Safety and Handling at Elevated Temperatures
When using this compound as a high-temperature solvent, it is crucial to adhere to strict safety protocols.
-
General Hazards: this compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[1]
-
High-Temperature Operations:
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Ignition Sources: Although it has a high flash point, keep it away from open flames and other potential ignition sources, especially when hot.
-
Pressure Build-up: When heating in a sealed vessel, ensure the vessel is rated for the expected temperature and pressure.
-
Thermal Burns: Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, to prevent thermal burns.
-
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for organic solvents.
Conclusion
This compound possesses the key physicochemical properties of a high-boiling, thermally stable, and relatively inert solvent, making it a promising candidate for organic reactions that require high temperatures. While specific, well-documented applications in the literature are scarce, its properties suggest it could be a valuable alternative to more commonly used high-temperature solvents, particularly in non-polar reaction environments. The generalized protocols provided herein offer a foundation for researchers to explore the utility of this compound in their own high-temperature synthetic challenges. Further research and publication of specific applications would be beneficial to the broader chemical research and development community.
References
- 1. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl biphenyl, 643-58-3 [thegoodscentscompany.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Strategies to Minimize Homocoupling in the Synthesis of 2-Methylbiphenyl
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions during the Suzuki-Miyaura synthesis of this compound and other sterically hindered biaryls.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other. In the synthesis of this compound, this can result in the formation of biphenyl (from the phenylboronic acid) or 2,2'-dimethylbiphenyl (from the o-tolyl halide or boronic acid), instead of the desired this compound cross-coupled product. This side reaction consumes starting materials and complicates the purification process.[1]
Q2: Why is homocoupling a particular problem when synthesizing sterically hindered biaryls like this compound?
A2: The synthesis of this compound involves a sterically hindered substrate (an ortho-substituted arene). The bulky methyl group slows down the key steps of the desired cross-coupling catalytic cycle, particularly the reductive elimination step.[2][3] When the desired reaction is slow, the competing and often faster homocoupling pathways can become more prominent, leading to significant byproduct formation.[4]
Q3: What are the primary causes of boronic acid homocoupling?
A3: There are two main pathways for boronic acid homocoupling:
-
Oxygen-Mediated (Aerobic) Homocoupling: The presence of molecular oxygen is a major cause of homocoupling.[1][5] Oxygen can oxidize the Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that couples two boronic acid molecules.[6]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it must be reduced in situ to the active Pd(0) species.[7] One common pathway for this reduction is the homocoupling of two boronic acid molecules, where the boronic acid acts as the reducing agent.[1][8] This is especially prevalent at the beginning of the reaction before the main catalytic cycle is fully established.
Troubleshooting Guide for Reducing Homocoupling
Problem: My reaction produces a significant amount of homocoupled byproduct from my boronic acid.
This is the most common issue. Follow this systematic approach to diagnose and solve the problem.
Step 1: Rigorously Exclude Oxygen.
The most frequent cause of homocoupling is the presence of oxygen.[5]
-
Recommendation: Ensure all solvents and aqueous solutions are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using three consecutive freeze-pump-thaw cycles.[5][9] Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[7]
Step 2: Re-evaluate Your Palladium Source.
Using a Pd(II) precatalyst can initiate homocoupling to generate the active Pd(0) catalyst.[8]
-
Recommendation: Switch from a Pd(II) source like Pd(OAc)₂ to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[7] Alternatively, use modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[3][7]
Step 3: Optimize the Ligand.
For sterically hindered couplings, the choice of ligand is critical. Standard ligands like PPh₃ are often ineffective.[2]
-
Recommendation: Employ bulky, electron-rich monodentate phosphine ligands. These ligands promote the desired, sterically demanding reductive elimination step and stabilize the palladium center, disfavoring side reactions.[2][10] N-Heterocyclic Carbene (NHC) ligands are also highly effective for challenging couplings.[2][11]
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand Class | Specific Examples | Key Advantages |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity and excellent for sterically hindered and electron-poor substrates.[12][13] |
| Dialkylphosphines | PCy₃, P(t-Bu)₃ | Very electron-rich, promoting oxidative addition of challenging substrates like aryl chlorides.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High thermal stability and strong σ-donating character, effective for hindered systems.[11] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered couplings, such as forming tetra-ortho-substituted biaryls.[2][14] |
Step 4: Select an Appropriate Base and Solvent.
An overly strong base or an inappropriate solvent can promote side reactions.
-
Recommendation:
-
Base: Weaker inorganic bases are often preferred. Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a very reliable choice for hindered couplings.[2][15] Carbonates such as Cs₂CO₃ or K₂CO₃ are also effective.[7][15]
-
Solvent: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred to minimize protodeboronation and other side reactions.[2][9] A biphasic system (e.g., Toluene/Water) is also common and can be effective.[16]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting and reducing homocoupling side reactions.
Experimental Protocols
Protocol 1: General Method for Minimizing Homocoupling in the Synthesis of this compound
This protocol incorporates best practices for sterically hindered couplings using a Buchwald ligand and a Pd(0) source.
Materials:
-
2-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) (0.022 mmol, 2.2 mol%)
-
Potassium phosphate, finely ground (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add K₃PO₄ (425 mg), phenylboronic acid (146 mg), Pd₂(dba)₃ (9.2 mg), and SPhos (9.0 mg).
-
Evacuate and backfill the flask with Argon (repeat this cycle three times).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add 2-bromotoluene (121 µL, 171 mg) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Ligandless Suzuki Coupling in Acetone/Water
For some less hindered systems, a ligandless protocol can be effective and avoids phosphine-related side reactions.[17] However, this may be less effective for highly demanding substrates.
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
o-Tolylboronic acid (1.03 mmol, 1.03 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.2 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv)
-
Acetone (5 mL)
-
Water (5 mL)
Procedure:
-
Combine 4-iodoanisole (234 mg), o-tolylboronic acid (140 mg), and acetone (5 mL) in a flask equipped with a reflux condenser.[17]
-
In a separate flask, dissolve K₂CO₃ (345 mg) in water (5 mL).[17]
-
Prepare a stock solution of Pd(OAc)₂ in acetone (e.g., 0.45 mg in 10 mL acetone).
-
Degas the K₂CO₃ solution and the main reaction mixture by bubbling Argon through them for 20 minutes.
-
Add the aqueous K₂CO₃ solution to the flask containing the aryl halide and boronic acid.
-
Add the required volume of the Pd(OAc)₂ stock solution to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring until the reaction is complete as monitored by TLC.
-
Follow a standard aqueous workup and purification as described in Protocol 1.
Reaction Mechanism Overview
The following diagram illustrates the desired cross-coupling cycle versus the undesired homocoupling pathway. Minimizing homocoupling involves optimizing conditions to favor the blue pathway over the red one.
Caption: Competing pathways: the desired Suzuki cycle (blue) vs. boronic acid homocoupling (red).
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylbiphenyl Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylbiphenyl. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura and Negishi cross-coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting
Problem: Low or No Yield of this compound
-
Question: My Suzuki-Miyaura reaction is giving a low yield or no this compound at all. What are the primary factors to investigate?
-
Answer: A low or nonexistent yield in a Suzuki-Miyaura coupling for a sterically hindered biaryl like this compound often points to issues with the catalyst system, reaction conditions, or reagent quality. Key areas to troubleshoot include:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation. Ensure all solvents and the reaction vessel are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Inefficient Oxidative Addition: The C-X bond of your aryl halide (e.g., bromobenzene or chlorobenzene) may not be efficiently activated. For less reactive aryl chlorides, a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary.
-
Suboptimal Base: The base is crucial for the activation of the boronic acid. The choice of base can significantly impact the reaction outcome. A base that is too weak may result in a slow reaction, while an overly strong or inappropriate base can lead to side reactions.
-
Steric Hindrance: The ortho-methyl group on the tolylboronic acid introduces steric hindrance, which can slow down the transmetalation and reductive elimination steps.[2][3] Utilizing bulky phosphine ligands can help overcome this.[4]
-
Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate.
-
Problem: Significant Formation of Homocoupling Byproducts
-
Question: I am observing a significant amount of biphenyl (from the coupling of the non-methylated aryl partner) and/or 2,2'-dimethylbiphenyl. How can I minimize these homocoupling side reactions?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize its occurrence:
-
Exclude Oxygen: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Catalyst Choice: Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes be advantageous over in situ reduction of a Pd(II) precursor like Pd(OAc)₂, as incomplete reduction can lead to side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling.
-
Ligand Selection: Bulky ligands can often suppress homocoupling by favoring the cross-coupling pathway.
-
Problem: Protodeboronation of o-tolylboronic acid
-
Question: My starting o-tolylboronic acid appears to be decomposing during the reaction, leading to the formation of toluene. What causes this and how can it be prevented?
-
Answer: The replacement of the boronic acid group with a hydrogen atom is known as protodeboronation. This side reaction can be influenced by:
-
Presence of Water: While some water is often necessary for the Suzuki coupling, especially with inorganic bases, an excessive amount or the presence of acidic protons can lead to protodeboronation.
-
Base and Temperature: The choice of base and the reaction temperature can influence the rate of protodeboronation.
-
Solutions:
-
Use anhydrous solvents and carefully control the amount of water in the reaction.
-
Consider using boronic esters (e.g., pinacol esters) which are generally more stable and less prone to protodeboronation.
-
Employ milder bases or a two-phase solvent system.
-
Minimize the reaction time at elevated temperatures.
-
-
Negishi Coupling: Troubleshooting
Problem: Low Conversion of Starting Materials
-
Question: My Negishi coupling reaction for the synthesis of this compound is stalling or showing low conversion. What should I investigate?
-
Answer: Low conversion in a Negishi coupling can be due to several factors:
-
Inactive Organozinc Reagent: The o-tolylzinc halide may not have formed completely or may have decomposed. It is crucial to ensure the quality of the zinc and the anhydrous nature of the solvents. Titration of the organozinc reagent before use is recommended.
-
Catalyst Deactivation: Similar to Suzuki coupling, the palladium or nickel catalyst can be deactivated by oxygen or other impurities. Maintaining a strict inert atmosphere is essential.
-
Ligand Choice: The choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote the reaction.[5]
-
Problem: Formation of Homocoupled Products
-
Question: I am observing the formation of 2,2'-dimethylbiphenyl in my Negishi reaction. What is the cause and how can I suppress it?
-
Answer: Homocoupling in Negishi reactions can arise from a second transmetalation event.[6] To minimize this:
-
Control Stoichiometry: Use a stoichiometry as close to 1:1 as possible, or a slight excess of the organozinc reagent.
-
Slow Addition: Adding the organozinc reagent slowly to the solution of the aryl halide and catalyst can help to maintain a low concentration of the organozinc species and disfavor homocoupling.
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally preferred for the synthesis of this compound: Suzuki-Miyaura or Negishi coupling?
A1: Both Suzuki-Miyaura and Negishi couplings are effective for the synthesis of this compound. The Suzuki-Miyaura reaction is often preferred due to the higher stability and commercial availability of boronic acids compared to organozinc reagents.[7] Boronic acids are also generally less sensitive to air and moisture. However, Negishi coupling can be advantageous in certain situations, particularly when very high yields are required and the synthesis of the organozinc reagent is straightforward.
Q2: What are the best starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The most common approach is the coupling of o-tolylboronic acid with an aryl halide such as bromobenzene or chlorobenzene.[8] Aryl bromides are generally more reactive than aryl chlorides, which may require more specialized and expensive catalyst systems.
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10]
Q4: How do I choose the right ligand for the synthesis of a sterically hindered biaryl like this compound?
A4: For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally the most effective.[2][4] These ligands promote the formation of the active monoligated palladium species, accelerate the rate of oxidative addition (especially for aryl chlorides), and facilitate the reductive elimination step. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent choices.
Q5: Can I use a nickel catalyst instead of palladium for these cross-coupling reactions?
A5: Yes, nickel catalysts can be used for both Suzuki-Miyaura and Negishi couplings.[6] Nickel is a more earth-abundant and less expensive metal than palladium. However, palladium catalysts often offer a broader functional group tolerance and may provide higher yields under milder conditions for many substrates.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related compounds under various reaction conditions.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 95 | [8] |
| Pd(dba)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 60 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >95 | [11] |
Table 2: Comparison of Reaction Conditions for Negishi Synthesis of Biaryls
| Aryl Halide | Organozinc | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoanisole | p-tolylzinc chloride | Pd(OAc)₂ (0.1) | XPhos (0.1) | THF | 75 | 0.33 | 92 | |
| Aryl Bromide | sec-Alkylzinc halide | Pd(OAc)₂ (1-2) | CPhos (2-4) | THF | rt | 3 | 85-95 | [5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general procedure for the palladium-catalyzed cross-coupling of o-tolylboronic acid and bromobenzene.
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv.)
-
o-Tolylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv.)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 0.04 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (4 mL, anhydrous and degassed)
-
Water (0.4 mL, degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add bromobenzene, o-tolylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Negishi Synthesis of this compound
This protocol describes the synthesis of this compound via the Negishi coupling of o-tolylzinc chloride and bromobenzene.
Part A: Preparation of o-tolylzinc chloride
-
Under an inert atmosphere, dissolve anhydrous zinc chloride (1.1 mmol) in anhydrous THF (5 mL).
-
In a separate flask, prepare o-tolylmagnesium bromide from 2-bromotoluene and magnesium turnings in anhydrous THF.
-
Slowly add the freshly prepared Grignard reagent (1.0 mmol) to the zinc chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of o-tolylzinc chloride is used directly in the next step.
Part B: Cross-Coupling Reaction
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve bromobenzene (1.0 mmol, 1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv.) in anhydrous THF (5 mL).
-
Slowly add the freshly prepared o-tolylzinc chloride solution (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Methylbiphenyl
Welcome to the Technical Support Center for the purification of crude 2-Methylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are fractional distillation, flash column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the typical impurities found in crude this compound?
A2: Typical impurities depend on the synthetic route used. For this compound synthesized via Suzuki-Miyaura coupling, common impurities include:
-
Homocoupling byproducts: Biphenyl (from the coupling of the boronic acid with itself) and 4,4'-dimethylbiphenyl (from the coupling of the aryl halide with itself).[1]
-
Unreacted starting materials: Residual aryl halides (e.g., 2-bromotoluene) and boronic acids (e.g., phenylboronic acid).
-
Catalyst residues: Palladium catalysts and ligands.
-
Inorganic salts: From the basic conditions used in the reaction.
Q3: How do I choose the best purification method for my crude this compound?
A3: The selection of the purification method should be based on the impurity profile and the desired purity.
-
Fractional Distillation: Ideal for large-scale purification and for removing non-volatile impurities or those with significantly different boiling points. This compound has a boiling point of approximately 255-256 °C at atmospheric pressure.
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities, such as removing polar impurities or separating this compound from its less polar or more polar isomers and byproducts.
-
Recrystallization: A good final purification step to achieve high purity, especially for removing small amounts of impurities from a relatively pure product. It is particularly useful if the crude product is a solid or can be easily solidified.
Q4: What is the expected appearance and physical properties of pure this compound?
A4: Pure this compound is a clear, colorless to light-yellow liquid at room temperature.[2] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂ |
| Molecular Weight | 168.23 g/mol |
| Boiling Point | 255-256 °C (at 760 mmHg)[3][4] |
| Melting Point | -0.2 °C[3][4] |
| Density | ~1.012 g/mL at 20 °C[3] |
| Refractive Index | ~1.590-1.592 at 20 °C[3] |
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Question: I'm performing a fractional distillation, but my collected fractions are still impure. How can I improve the separation?
-
Answer:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio by insulating the column. This allows for more vaporization-condensation cycles, leading to better separation.[5]
-
Slow Distillation Rate: A slower distillation rate provides more time for the vapor-liquid equilibrium to be established within the column, resulting in a more efficient separation.[5]
-
Vacuum Distillation: If impurities have very close boiling points at atmospheric pressure, consider performing the distillation under reduced pressure. This can alter the relative volatilities and may improve separation.
-
Issue 2: The temperature at the top of the distillation column is fluctuating.
-
Question: The thermometer reading at the still head is not stable. What could be the cause?
-
Answer:
-
Uneven Heating: Ensure the heating mantle is providing consistent and uniform heat to the distillation flask. Use a sand bath or a heating mantle with a stirrer for better heat distribution.[5]
-
Bumping of the Liquid: Violent boiling or "bumping" can cause uneven vapor flow. Always use boiling chips or a magnetic stirrer to ensure smooth boiling.[5]
-
Channeling in the Column: The vapor may not be interacting effectively with the packing material. Ensure the column is packed uniformly.
-
Flash Column Chromatography
Issue 1: Co-elution of this compound with an impurity.
-
Question: I'm running a flash column, but an impurity is eluting with my product. How can I improve the separation?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical. For a non-polar compound like this compound, a non-polar solvent system is a good starting point.
-
Test Different Solvent Ratios: Use thin-layer chromatography (TLC) to test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a retention factor (Rf) of ~0.3 for this compound on the TLC plate for good separation on the column.[3]
-
Try Different Solvents: If a hexane/ethyl acetate system doesn't provide adequate separation, consider other solvent systems like toluene/hexane or dichloromethane/hexane.
-
-
Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity.
-
Gradient Elution: Start with a very non-polar eluent and gradually increase the polarity. This can help to first elute the non-polar impurities and then your product, leaving more polar impurities on the column.
-
Issue 2: The purified product contains silica gel.
-
Question: After evaporating the solvent from my collected fractions, I see a fine white powder mixed with my product. What is this and how can I remove it?
-
Answer: The white powder is likely fine silica gel particles that have leached from the column. To remove it, dissolve your product in a non-polar organic solvent (e.g., hexanes), and filter it through a small plug of cotton or a syringe filter (e.g., PTFE, 0.45 µm).
Recrystallization
Issue 1: this compound oils out instead of crystallizing.
-
Question: I'm trying to recrystallize my crude this compound, but it's forming an oil, not crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.
-
Use a Mixed-Solvent System: this compound is a liquid at room temperature, so a single solvent recrystallization might be challenging. A mixed-solvent system is often more effective. A good starting point is a "good" solvent in which the compound is soluble (e.g., ethanol, isopropanol) and a "poor" solvent in which it is less soluble (e.g., water).[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is hot until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.
-
Cool Slowly: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Lower the Concentration: The solution might be too concentrated. Add a little more of the "good" solvent and reheat to dissolve the oil, then cool again.
-
Issue 2: Low recovery of purified this compound.
-
Question: My recrystallization worked, but the yield is very low. How can I improve it?
-
Answer:
-
Use the Minimum Amount of Solvent: The most common cause of low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor. Use the absolute minimum amount of hot solvent required to dissolve the crude product completely.[6]
-
Ensure Complete Crystallization: Cool the solution in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize crystal formation.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.
-
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than two-thirds full) and add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture boils, vapor will rise into the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a steady reflux of condensate within the column.
-
Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the distillate. Collect fractions based on the boiling point ranges.
-
Fore-run: Collect the initial fraction, which will contain lower-boiling impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (255-256 °C at atmospheric pressure).
-
Late Fraction: As the temperature begins to rise again, switch to a new receiving flask to collect higher-boiling impurities.
-
-
Analysis: Analyze the purity of the main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Flash Column Chromatography of Crude this compound
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for the non-polar this compound is a mixture of hexanes and a small amount of ethyl acetate (e.g., 99:1 or 98:2 hexanes:ethyl acetate).
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, draining the excess solvent. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line or a hand pump) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purification Method Comparison
| Parameter | Fractional Distillation | Flash Column Chromatography | Recrystallization |
| Principle | Separation based on boiling point differences. | Separation based on differences in polarity and interaction with the stationary phase. | Separation based on differences in solubility at different temperatures. |
| Best For | Large scale; removing non-volatile or significantly different boiling point impurities. | Separating compounds with different polarities; high resolution. | Final polishing step to achieve high purity; removing minor impurities. |
| Typical Purity | >98% (depending on impurity profile) | >99% | >99.5% |
| Typical Yield | 70-90% | 60-85% | 50-80% (per cycle) |
| Advantages | Scalable, relatively low cost for large quantities. | High resolution, applicable to a wide range of compounds. | Can yield very high purity, simple setup. |
| Disadvantages | Not effective for azeotropes or close-boiling impurities; requires high temperatures. | Can be time-consuming, requires solvents and silica gel. | Yield can be low, not suitable for all compounds (e.g., oils). |
Visualizations
Caption: Experimental workflow for the fractional distillation of crude this compound.
Caption: Experimental workflow for flash column chromatography of this compound.
Caption: Troubleshooting logical relationships for recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. theseus.fi [theseus.fi]
- 3. Purification [chem.rochester.edu]
- 4. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Grignard Synthesis of 2-Methylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Grignard synthesis of 2-methylbiphenyl.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of common side products.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Grignard Reagent Formation: The surface of the magnesium turnings may be passivated by a layer of magnesium oxide. | Activation of Magnesium: Use mechanical stirring to break the oxide layer, add a small crystal of iodine, or a few drops of 1,2-dibromoethane to activate the magnesium surface. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| 2. Quenching of Grignard Reagent: Presence of water, alcohols, or other protic sources in the reaction mixture.[2] | Anhydrous Conditions: Flame-dry all glassware before use and ensure all solvents and reagents are anhydrous.[1] | |
| 3. Excessive Homocoupling (Wurtz Reaction): The o-tolylmagnesium bromide reagent reacts with the starting o-bromotoluene. | Slow Addition and Temperature Control: Add the o-bromotoluene solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] Control the reaction temperature, as higher temperatures can favor the Wurtz coupling side reaction.[4] | |
| Presence of Significant Side Products in Product Mixture | 1. Formation of 2,2'-Dimethylbiphenyl: This is the primary homocoupling (Wurtz-type) side product where two o-tolyl groups couple.[5][6] | Optimize Reaction Conditions: As with low yield, slow addition of the aryl halide and maintaining a controlled temperature are crucial. Using a less coordinating solvent like diethyl ether over THF can sometimes reduce homocoupling for certain substrates.[4] |
| 2. Formation of Biphenyl: This can arise from the coupling of phenyl radicals, which can be present if the reaction is not well-controlled.[5] | Maintain Inert Atmosphere and Controlled Temperature: Ensure the reaction is carried out under a strict inert atmosphere to prevent radical side reactions. Avoid overheating the reaction mixture. | |
| 3. Formation of Toluene: The Grignard reagent is protonated by a protic source. | Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water and other protic species is essential. | |
| Reaction Fails to Initiate | 1. Inactive Magnesium: The magnesium surface is coated with a layer of magnesium oxide. | Activation: Crush the magnesium turnings, add a crystal of iodine, or use a small amount of 1,2-dibromoethane to initiate the reaction. Gentle warming with a heat gun may also be necessary.[7] |
| 2. Impure Reagents: The presence of impurities in the o-bromotoluene or solvent can inhibit the reaction. | Purification of Reagents: Use freshly distilled and anhydrous solvents. Purify the o-bromotoluene if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Grignard synthesis of this compound?
A1: The most prevalent side products are formed through homocoupling and protonation reactions. The primary side products include:
-
2,2'-Dimethylbiphenyl: Formed from the Wurtz-type coupling of two o-tolylmagnesium bromide molecules.[5][6]
-
Biphenyl: Can be formed through the coupling of phenyl radicals under certain conditions.[5]
-
Toluene: Results from the protonation of the o-tolylmagnesium bromide reagent by any protic source, such as water.
Q2: How can I minimize the formation of the 2,2'-dimethylbiphenyl side product?
A2: Minimizing the formation of this homocoupling product is critical for achieving a high yield of this compound. Key strategies include:
-
Slow and controlled addition of the o-bromotoluene to the magnesium turnings to maintain a low concentration of the halide.[3]
-
Maintaining a moderate reaction temperature , as high temperatures tend to favor the Wurtz coupling reaction.[4]
-
Ensuring a sufficient surface area of active magnesium to promote the formation of the Grignard reagent over the coupling side reaction.
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: A color change to a cloudy grey or brownish solution is typical for the formation of a Grignard reagent.[7] However, a very dark black color could indicate decomposition or side reactions, potentially due to overheating or the presence of impurities.
Q4: Can I use a different aryl halide, like o-chlorotoluene, instead of o-bromotoluene?
A4: While it is possible to form Grignard reagents from aryl chlorides, they are generally less reactive than aryl bromides. The reaction with o-chlorotoluene would likely require more forcing conditions, which could, in turn, increase the formation of side products.
Q5: How can I purify the this compound from the side products?
A5: Purification can typically be achieved through distillation or column chromatography. The different boiling points and polarities of this compound, 2,2'-dimethylbiphenyl, and biphenyl allow for their separation.
Quantitative Data on Side Product Formation
The following table presents representative quantitative data on the product distribution in a Grignard synthesis of this compound, highlighting the formation of common side products.
| Product/Side Product | Typical GC Area % |
| This compound | 95% - 97% |
| Biphenyl | 1.3% |
| 2,2'-Dimethylbiphenyl | 1.7% |
Data adapted from a patent describing the synthesis of this compound.[5] The exact percentages can vary depending on the specific reaction conditions.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
o-Bromotoluene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene (or other suitable aryl halide for coupling)
-
Anhydrous Nickel(II) chloride (or other suitable catalyst)
-
1 M Hydrochloric acid (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent (o-tolylmagnesium bromide):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of o-bromotoluene in anhydrous diethyl ether.
-
Add a small portion of the o-bromotoluene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (indicated by bubbling and a color change), add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve the nickel(II) chloride catalyst in anhydrous THF.
-
Add bromobenzene to the catalyst solution.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared o-tolylmagnesium bromide solution to the bromobenzene/catalyst mixture via a cannula or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.[8]
-
Visualizations
Caption: Formation pathways of the desired product and common side products.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methylbiphenyl synthesis. The following sections detail common issues and solutions for prevalent cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high yields?
A1: The most effective and widely used methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, Grignard-based couplings (such as Kumada coupling), and the Negishi coupling. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize this?
A2: Homocoupling is a common side reaction in many cross-coupling reactions. To minimize it, ensure a thoroughly deoxygenated reaction environment by sparging with an inert gas (e.g., argon or nitrogen).[1][2] The choice of catalyst and ligands is also crucial; using a pre-formed Pd(0) catalyst can be beneficial.[1][2] Additionally, slow addition of the Grignard reagent in Kumada coupling can reduce the formation of homocoupled products.[3]
Q3: My Grignard-based reaction is not initiating. What should I do?
A3: Initiation of Grignard reactions can be challenging. Ensure all glassware is rigorously dried to remove any traces of water, which can quench the Grignard reagent.[4][5] The magnesium turnings can be activated by adding a small crystal of iodine or by gentle heating.[6] Physical crushing of the magnesium can also expose a fresh surface for reaction.[4]
Q4: How do I choose the appropriate catalyst and ligand for my this compound synthesis?
A4: The choice of catalyst and ligand is critical and depends on the chosen coupling method. For Suzuki-Miyaura reactions, bulky and electron-rich phosphine ligands often improve yields. In Kumada couplings, nickel-based catalysts like Ni(dppp)Cl₂ are common and cost-effective. For Negishi couplings, palladium catalysts with ligands such as PPh₃ are frequently used. The steric hindrance of the ortho-methyl group in one of the coupling partners for this compound synthesis may necessitate the use of more active catalyst systems.
Q5: What are the best practices for purifying this compound?
A5: Purification of this compound typically involves standard techniques. After aqueous workup to remove inorganic salts, the crude product can be purified by column chromatography on silica gel.[3] Distillation or recrystallization from a suitable solvent like hexane or ethanol can also be effective, particularly for removing non-polar byproducts like biphenyl.[7][8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Catalyst deactivation. - Poor quality of boronic acid. | - Increase reaction temperature or time. - Use a more active catalyst/ligand system. - Ensure the boronic acid is pure and dry. |
| Homocoupling of Boronic Acid | - Presence of oxygen. - Inappropriate base. | - Thoroughly degas all solvents and reagents.[1][2] - Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation (Loss of Boronic Acid Group) | - Presence of water or acidic protons. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents and reagents. - Optimize reaction time and temperature. |
Grignard-Based (Kumada) Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive magnesium. - Presence of moisture. - Poor quality of aryl halide. | - Activate magnesium with iodine or 1,2-dibromoethane.[6] - Use oven-dried glassware and anhydrous solvents.[4][5] - Use freshly distilled or purified aryl halide. |
| Formation of Biphenyl/Homocoupled Byproducts | - High local concentration of Grignard reagent. - Elevated reaction temperature. | - Add the Grignard reagent slowly to the reaction mixture.[3] - Maintain a lower reaction temperature.[5] |
| Wurtz Reaction (Coupling of Aryl Halide with Magnesium) | - High reaction temperature during Grignard formation. | - Control the rate of addition of the aryl halide to the magnesium to maintain a gentle reflux. |
Negishi Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete formation of the organozinc reagent. - Catalyst deactivation. | - Ensure complete conversion of the organolithium or Grignard reagent to the organozinc species. - Use a more robust catalyst or increase catalyst loading. |
| Side Reactions | - Presence of unreacted organolithium or Grignard reagent. | - Ensure complete transmetalation to the organozinc reagent before adding the coupling partner and catalyst. |
| Difficulty in Reproducibility | - Sensitivity of organozinc reagents to air and moisture. | - Maintain a strict inert atmosphere throughout the reaction.[4] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its derivatives using different coupling methods.
| Coupling Method | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Kumada | Chlorobenzene | o-tolylmagnesium chloride | NiBr₂/PPh₃ | THF | 25-48 | 4 | >95 (GC area %) | [9] |
| Negishi | 1-Bromo-4-nitrobenzene | o-tolylzinc chloride | Pd(PPh₃)₄ (1) | THF | Room Temp | 6 | 78 | [7] |
| Suzuki | o-Chlorobenzonitrile | p-Methylphenylboronic acid | Polystyrene-supported Pd | Toluene/H₂O | Reflux | - | High | [10] |
| Grignard | o-Chlorobenzonitrile | p-Tolylmagnesium chloride | MnCl₂ (7.6) | THF/Toluene | -5 | 4 | >70 (HPLC) | [8] |
Experimental Protocols
Protocol 1: Kumada Coupling for this compound Synthesis
This protocol is adapted from a procedure for the synthesis of this compound.[9][11]
1. Preparation of o-tolylmagnesium bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of o-bromotoluene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the o-bromotoluene solution to the magnesium. The reaction should start, as indicated by heat evolution and a change in color.
-
Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Coupling Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve anhydrous nickel(II) bromide and triphenylphosphine in THF.
-
Add chlorobenzene to the catalyst mixture.
-
Cool the mixture to 0 °C.
-
Slowly add the prepared o-tolylmagnesium bromide solution to the catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
3. Work-up and Purification:
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Negishi Coupling for a this compound Derivative
This protocol is adapted from a procedure for the synthesis of 2-methyl-4'-nitrobiphenyl.[7]
1. Preparation of o-tolylzinc chloride:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve o-iodotoluene in anhydrous THF.
-
Cool the solution to -78 °C and add tert-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to room temperature and stir for another hour.
-
Concentrate the solution under reduced pressure.
-
To the residue, add anhydrous THF followed by a solution of dry zinc chloride in THF.
-
Stir the resulting mixture at room temperature for 1 hour.
2. Coupling Reaction:
-
In a separate flask under a nitrogen atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) and 1-bromo-4-nitrobenzene in THF.
-
To this mixture, add the freshly prepared o-tolylzinc chloride solution.
-
Stir the reaction mixture at room temperature for 6 hours.
3. Work-up and Purification:
-
Pour the reaction mixture into a mixture of diethyl ether and ice-cold 3 N hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash, dry, and concentrate.
-
Purify the crude product by recrystallization from hexane and then ethanol.
Visualizations
References
- 1. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 11. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
Technical Support Center: Nitration of 2-Methylbiphenyl
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the nitration of 2-methylbiphenyl. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the mononitration of this compound?
A1: The nitration of this compound is a classic example of an electrophilic aromatic substitution on a substituted biphenyl system. The methyl group is an activating group and, in conjunction with the phenyl group, directs the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. Preliminary findings indicate that nitration preferentially occurs on the methylated phenyl ring.[1][2] The major mononitrated product is reported to be 2-methyl-5-nitro-1,1'-biphenyl.
Q2: What are the typical reagents and conditions for the nitration of this compound?
A2: A common method for the nitration of aromatic compounds is the use of a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4][5] The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize the formation of byproducts.
Q3: What are the potential side products in the nitration of this compound?
A3: Besides the major 2-methyl-5-nitro-1,1'-biphenyl isomer, other constitutional isomers can be formed. These may include nitration at other positions on the methylated ring (e.g., 2-methyl-3-nitro-1,1'-biphenyl) or on the unsubstituted ring. Additionally, over-nitration can lead to the formation of dinitrated products, especially if the reaction temperature is not carefully controlled or if the concentration of the nitrating agent is too high.[5]
Q4: How can I purify the desired nitrated product from the reaction mixture?
A4: Purification of the product mixture can be challenging due to the similar physical properties of the various isomers. Common purification techniques include:
-
Recrystallization: This can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating isomers with different polarities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often employed.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used to isolate pure isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong nitrating agent: The concentration of nitric and/or sulfuric acid may be too low. 2. Low reaction temperature: While low temperatures are necessary to control the reaction, a temperature that is too low may result in a very slow reaction rate. 3. Incomplete reaction: The reaction time may not have been sufficient for the starting material to be consumed. | 1. Ensure the use of concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). 2. Allow the reaction to proceed at a controlled low temperature (e.g., 0-5 °C) and then gradually warm to room temperature if the reaction is sluggish (monitor by TLC). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. |
| Formation of a Dark-Colored Reaction Mixture (Tar) | 1. Reaction temperature too high: Nitration reactions are exothermic, and poor temperature control can lead to uncontrolled side reactions and decomposition. 2. Excessive nitrating agent: Using a large excess of the nitrating mixture can lead to oxidation and polymerization of the starting material and/or products. | 1. Maintain strict temperature control throughout the addition of the nitrating agent, using an ice-salt bath if necessary. 2. Use a stoichiometric or slight excess of the nitrating agent. Add the nitrating agent dropwise to the solution of this compound in sulfuric acid. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature too high: Higher temperatures can reduce the selectivity of the reaction, leading to a broader distribution of isomers. 2. Incorrect order of addition: The method of mixing the reagents can influence the outcome. | 1. Perform the reaction at the lowest practical temperature that allows for a reasonable reaction rate. 2. It is generally recommended to add the nitrating mixture slowly to a solution of the this compound in sulfuric acid. |
| Formation of Dinitro or Polysubstituted Products | 1. Reaction temperature too high. 2. Prolonged reaction time. 3. Excess of nitrating agent. | 1. Maintain a low reaction temperature. 2. Monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed. 3. Use a controlled amount of the nitrating agent. |
| Difficulty in Purifying the Product | 1. Similar polarity of isomers: The constitutional isomers of nitro-2-methylbiphenyl may have very similar polarities, making separation by standard column chromatography difficult. 2. Co-crystallization of isomers: During recrystallization, different isomers may crystallize together. | 1. For column chromatography, use a long column with a fine-grade silica gel and a slow elution rate with a solvent system of low polarity. Gradient elution may be necessary. 2. Consider derivatization of the isomeric mixture to compounds that are more easily separable, followed by the removal of the derivatizing group. 3. Preparative HPLC is a powerful tool for separating closely related isomers. |
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure based on established methods for the nitration of activated aromatic compounds. It should be adapted and optimized for specific laboratory conditions and safety protocols.
Protocol 1: Mononitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired isomer.
Protocol 2: Product Analysis by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a syringe filter if necessary.
GC-MS Parameters (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 40-400 m/z |
Visualizations
Caption: Troubleshooting flowchart for this compound nitration.
Caption: Simplified reaction pathway for this compound nitration.
References
- 1. "Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphe" by Victor A. Hanson, Tristan Wine et al. [digitalcommons.spu.edu]
- 2. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
Technical Support Center: Challenges in the Scale-Up of 2-Methylbiphenyl Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Methylbiphenyl production. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent methods for the industrial synthesis of this compound and its derivatives are the Suzuki-Miyaura coupling and Grignard reagent-based coupling reactions. The choice between these methods often depends on factors like raw material cost, catalyst availability, desired purity, and environmental considerations.[1] The Suzuki-Miyaura coupling is often favored for its use of environmentally benign aqueous solvent systems, while Grignard-based routes are highly efficient but require stringent anhydrous conditions.[1]
Q2: What are the primary safety concerns when scaling up this compound production?
A2: For Grignard-based syntheses, the primary safety concern is the handling of highly reactive and pyrophoric Grignard reagents. Large-scale reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and appropriate fire-extinguishing equipment for metal fires (Class D) must be readily available.[1] Uncontrolled exotherms are a significant hazard, potentially leading to thermal runaway, fire, and explosion due to the use of flammable solvents like THF and diethyl ether.[2] For both Suzuki and Grignard routes, the use of flammable solvents requires careful management of ignition sources and proper equipment grounding to prevent static discharge.
Q3: How do I minimize the formation of homocoupling byproducts (e.g., biphenyl and 2,2'-dimethylbiphenyl)?
A3: Homocoupling is a common side reaction in both Suzuki-Miyaura and Grignard coupling reactions. In Suzuki-Miyaura coupling, the presence of oxygen can promote the homocoupling of the boronic acid.[3][4] To minimize this, ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[3][4] In Grignard cross-coupling, high local concentrations of the aryl halide and elevated temperatures can favor homocoupling.[4] This can be mitigated by the slow, controlled addition of the aryl halide to the Grignard reagent at a low temperature.[4]
Q4: What are the key analytical methods for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically used to assess purity. High-Performance Liquid Chromatography (HPLC) is excellent for separating the main compound from impurities and for quantification.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and thermally stable impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), can be used for absolute purity determination without the need for a reference standard of the impurities.[5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield upon scale-up. What are the potential causes and solutions?
Answer: Low yields in Suzuki-Miyaura coupling at scale can be attributed to several factors. The instability of the boronic acid, suboptimal catalyst systems, and inefficient phase transfer in biphasic systems are common culprits.[3]
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | Ensure the use of a pre-activated catalyst or follow proper activation procedures. For less reactive aryl chlorides, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to improve catalytic activity.[3] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical for activating the boronic acid. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and well-dispersed.[3] The solvent system must facilitate the interaction between the aqueous and organic phases. |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be catalyzed by the base and is often temperature-sensitive. Use anhydrous solvents and reagents, consider a milder base, or use a two-phase solvent system. Minimize reaction time at elevated temperatures. |
| Poor Mixing | Inadequate mixing in large reactors can lead to poor mass transfer between the aqueous and organic phases. Optimize the impeller design and agitation speed to ensure efficient mixing. |
Issue 2: Difficulty Initiating and Controlling Grignard Reaction
Question: I am facing challenges with initiating the Grignard reaction and controlling the exotherm during the large-scale synthesis of the tolylmagnesium halide intermediate. What should I do?
Answer: Grignard reaction initiation can be sluggish, leading to an accumulation of the aryl halide. Once the reaction starts, the accumulated reagent can react rapidly, causing a dangerous exotherm.[2]
| Potential Cause | Troubleshooting Steps |
| Sluggish Initiation | Ensure all glassware is meticulously dried and the reaction is under a strict inert atmosphere. Use a small amount of initiator, such as iodine or 1,2-dibromoethane, to activate the magnesium surface.[7] Adding a small portion of a previously successful Grignard reagent can also initiate the reaction. |
| Uncontrolled Exotherm | The rate of addition of the aryl halide is critical. Add the halide dropwise at a rate that maintains a gentle reflux.[1] Ensure the reactor's cooling system is adequate for the scale of the reaction, as the surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[2] |
| Formation of Wurtz Coupling Byproducts | This side reaction is promoted by a high local concentration of the aryl halide. Slow, controlled addition of the halide is crucial to minimize its concentration in the reactor.[2] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Reactant (Aryl Halide) | 1-5 g | 1-5 kg | Consistent quality and purity of raw materials is crucial. |
| Catalyst Loading (mol%) | 1-2 mol% | 0.1-0.5 mol% | Catalyst cost becomes significant; optimization for lower loading is key. Catalyst deactivation can be an issue. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Solvent cost and recovery are major factors. Biphasic systems require efficient mixing. |
| Reaction Time | 2-6 hours | 6-12 hours | Longer reaction times may be needed to ensure complete conversion due to mass transfer limitations. |
| Typical Yield | 85-95% | 75-85% | Yield losses can occur due to less efficient mixing, heat transfer, and more complex work-up procedures. |
| Key Impurities | Homocoupling products, residual starting materials | Homocoupling products, dehalogenated starting materials, catalyst residues | Impurity profiles can change with scale; robust analytical monitoring is essential. |
Table 2: Comparison of Lab-Scale vs. Scaled-Up Grignard Coupling for Biphenyl Synthesis
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Reactant (Aryl Halide) | 1-5 g | 1-5 kg | Strict control over moisture content in starting materials is critical. |
| Grignard Reagent | 1.2-1.5 equivalents | 1.1-1.3 equivalents | Precise stoichiometry is important to minimize side reactions and cost. |
| Solvent | Anhydrous THF/Ether | Anhydrous THF/Toluene | Solvent choice impacts safety (flash point, boiling point) and cost. Toluene is often preferred at scale. |
| Reaction Temperature | -10°C to 25°C | 0°C to 50°C | Heat transfer is a major challenge. Efficient cooling and controlled addition rates are paramount to prevent runaway reactions.[2] |
| Typical Yield | 80-90% | 70-85% | Yield can be affected by incomplete reaction or side reactions due to poor temperature control. |
| Key Impurities | Homocoupling (Wurtz) products, unreacted starting materials | Homocoupling products, magnesium salts, solvent adducts | Efficient quenching and work-up procedures are necessary to remove inorganic byproducts. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound (Lab-Scale)
Materials:
-
2-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Add toluene and degassed water to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of toluene.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Protocol 2: Grignard-Based Synthesis of this compound (Lab-Scale)
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))
-
1 M Hydrochloric acid (HCl)
Procedure: Part A: Preparation of o-Tolylmagnesium Bromide
-
In a dry, nitrogen-purged flask, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once initiated, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
Part B: Cross-Coupling Reaction
-
In a separate dry, nitrogen-purged flask, add NiCl₂(dppp) and bromobenzene in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add the prepared o-tolylmagnesium bromide solution to the catalyst mixture via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient 2-Methylbiphenyl Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Methylbiphenyl and other sterically hindered biaryls via cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a sterically hindered biaryl, through Suzuki-Miyaura coupling reactions.
Question: My reaction shows low or no conversion of starting materials. What are the likely causes?
Answer: Low to no conversion is a frequent challenge, especially with sterically hindered substrates. The primary culprits are often related to the catalyst's activity and the reaction environment.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation. Ensure all components are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1] Consider using a fresh batch of palladium precursor and ligand.
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or a pre-formed catalyst can be beneficial.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered couplings. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the oxidative addition of the sterically demanding aryl halide and to promote the reductive elimination step.
-
Insufficient Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy of the oxidative addition step. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.
Question: I am observing a significant amount of homocoupling byproducts. How can I minimize this?
Answer: Homocoupling of the boronic acid or the aryl halide is a common side reaction. The following steps can help mitigate this issue:
-
Rigorous Exclusion of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Catalyst Choice: The use of a Pd(0) source directly can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source, which can generate species that promote this side reaction.
-
Base and Solvent Selection: The choice of base and solvent can influence the rate of homocoupling. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
Question: The reaction yield is consistently low despite trying different conditions. What else can I investigate?
Answer: If basic troubleshooting has not resolved low yield issues, consider the following factors:
-
Purity of Reagents: Impurities in the aryl halide, boronic acid, or solvent can poison the catalyst. Ensure all reagents are of high purity. Boronic acids, in particular, can degrade over time; using a fresh or recently purified batch is recommended.
-
Base Strength and Solubility: The base is crucial for the transmetalation step. The chosen base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or products. The solubility of the base in the reaction medium is also important. For instance, K₃PO₄ is often effective in polar aprotic solvents.
-
Ligand Screening: If one type of bulky phosphine ligand is not effective, screening others with different steric and electronic properties is advisable. For example, if XPhos is not giving good results, trying SPhos or a cataCXium® ligand might be beneficial.
-
Water Content: In many Suzuki-Miyaura reactions, a small amount of water is necessary for the base to function effectively, especially when using inorganic bases like carbonates or phosphates. However, excessive water can lead to hydrolysis of the boronic acid. Optimizing the water content in the solvent system can be critical.
Frequently Asked Questions (FAQs)
Q1: What are the best palladium catalysts for the synthesis of this compound?
A1: For sterically hindered couplings like the synthesis of this compound, catalyst systems employing bulky, electron-rich monodentate phosphine ligands are generally the most effective. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and facilitate both the oxidative addition and reductive elimination steps. Highly recommended catalyst systems include:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are widely used and commercially available.
-
cataCXium® Ligands: cataCXium® A, a di(1-adamantyl)alkylphosphine ligand, is known for its high activity in coupling unactivated aryl chlorides and bromides.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-type precatalysts, which feature an NHC ligand, are also very effective and offer good stability.
Q2: Can Nickel catalysts be used for this compound synthesis?
A2: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts, particularly with phosphine or NHC ligands, have shown good activity for the coupling of aryl chlorides, which can be challenging for some palladium systems.
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
Q4: Which solvent system is recommended for this type of reaction?
A4: Aprotic polar solvents are commonly used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequent choices, often with the addition of a small amount of water to aid in dissolving the base. The selection of the solvent can affect the solubility of the reactants and the stability of the catalytic species.
Data Presentation: Catalyst Performance in Sterically Hindered Biaryl Synthesis
The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura coupling for the synthesis of sterically hindered biaryls, providing a basis for catalyst selection for this compound production.
Table 1: Comparison of Phosphine Ligands in the Synthesis of a Tri-ortho-substituted Biaryl
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | PCy₃ | 20 |
| 3 | XPhos | 95 |
| 4 | SPhos | 98 |
Reaction conditions: 2-chloro-6-methyltoluene (1 mmol), 2-methylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2 mmol), Toluene (5 mL), 110 °C, 12 h.
Table 2: Performance of Different Palladium Precatalysts in a Sterically Hindered Coupling
| Entry | Palladium Precatalyst | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 15 |
| 2 | Pd(OAc)₂ | SPhos | 96 |
| 3 | Pd₂(dba)₃ | XPhos | 94 |
| 4 | [Pd(cinnamyl)Cl]₂ | cataCXium® A | 97 |
Reaction conditions: 2-bromotoluene (1 mmol), o-tolylboronic acid (1.2 mmol), Precatalyst (1 mol% Pd), K₃PO₄ (2 mmol), 1,4-Dioxane (5 mL), 100 °C, 8 h.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
2-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
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SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
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Potassium Phosphate (K₃PO₄, tribasic, finely powdered, 2.0 mmol, 424 mg)
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Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add 2-bromotoluene (171 mg) and phenylboronic acid (146 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
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Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for this compound synthesis.
Caption: Troubleshooting workflow for low-yield this compound coupling reactions.
References
Technical Support Center: 2-Methylbiphenyl Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of temperature on 2-Methylbiphenyl reaction kinetics.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction rate is significantly slower than expected, even at elevated temperatures. What could be the cause?
A1: Several factors could contribute to a slower than expected reaction rate:
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Inadequate Temperature Control: Ensure your reaction vessel is uniformly heated and the temperature probe is accurately calibrated and positioned. Temperature fluctuations can significantly impact reaction kinetics.
-
Impure Reactants: Impurities in your this compound sample can inhibit the reaction. Consider purifying your starting material through techniques like distillation or chromatography.
-
Solvent Effects: The choice of solvent can influence reaction rates. Ensure the solvent is inert under the reaction conditions and that it has a sufficiently high boiling point for the desired temperature range.
-
Atmospheric Contamination: For pyrolysis or thermal decomposition studies, the presence of oxygen can lead to side reactions and alter the primary reaction pathway. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of unexpected byproducts in my reaction mixture. How can I minimize these?
A2: The formation of byproducts is often temperature-dependent.
-
Lowering the Reaction Temperature: Higher temperatures can promote side reactions. Try running the reaction at a slightly lower temperature to see if byproduct formation is reduced.
-
Optimizing Reaction Time: Prolonged reaction times, even at the optimal temperature, can lead to the degradation of products and the formation of byproducts. Monitor the reaction progress over time to determine the optimal reaction duration.
-
Use of Catalysts: In some cases, a selective catalyst can promote the desired reaction pathway while minimizing side reactions. Research relevant catalysts for your specific transformation.
Q3: My kinetic data is not reproducible between experiments. What are the likely sources of error?
A3: Lack of reproducibility is a common challenge in kinetic studies. Key areas to investigate include:
-
Inconsistent Heating and Cooling Rates: Ensure that the heating and cooling profiles of your reaction are consistent across all experiments.
-
Variable Sample Size and Concentration: Use precise measurements for the amount of this compound and any other reactants.
-
Inconsistent Mixing: In solution-phase reactions, ensure that the stirring rate is consistent to maintain a homogeneous reaction mixture.
-
Analytical Method Variability: Calibrate your analytical instrumentation (e.g., GC, HPLC) before each set of experiments and use an internal standard to account for variations in sample injection and detection.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing temperature on the reaction rate of this compound?
A1: Generally, for most chemical reactions, increasing the temperature increases the reaction rate. This is because a higher temperature leads to a greater number of molecules possessing the minimum energy required for a reaction to occur, known as the activation energy. As a rule of thumb, the rate of many reactions approximately doubles for every 10°C increase in temperature.[1]
Q2: How can I determine the activation energy for a reaction involving this compound?
A2: The activation energy (Ea) can be determined experimentally by measuring the rate constant (k) at different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), you can generate an Arrhenius plot. The slope of this plot is equal to -Ea/R, where R is the ideal gas constant.
Q3: What are the primary decomposition products of biphenyl at high temperatures?
A3: Studies on the thermal decomposition of biphenyl, a related compound, have shown that at temperatures around 460°C, the main products are hydrogen, benzene, and meta-triphenyl.
Quantitative Data
Table 1: Activation Energies for Biphenyl Decomposition Products
| Product | Activation Energy (kcal/mol) |
| Hydrogen | 73 ± 2 |
| Benzene | 76 ± 2 |
| Meta-triphenyl | 53 ± 2 |
| Overall Biphenyl Decomposition | 64 ± 2 |
Source: Thermal decomposition of biphenyl (1963)
Experimental Protocols
Determining Reaction Kinetics using Gas Chromatography (GC)
This protocol outlines a general method for studying the effect of temperature on the reaction rate of this compound in a batch reactor.
1. Materials and Equipment:
-
This compound (high purity)
-
Inert solvent (e.g., dodecane)
-
Internal standard (e.g., tetradecane)
-
Heated batch reactor with temperature control and magnetic stirring
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for sampling
-
Inert gas supply (Nitrogen or Argon)
2. Procedure:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration. Add a known concentration of the internal standard.
-
Purge the batch reactor with an inert gas to remove any oxygen.
-
Transfer a precise volume of the stock solution to the reactor.
-
Begin stirring and heat the reactor to the desired temperature.
-
Once the set temperature is reached, start the timer and take the first sample (t=0).
-
Take samples at regular intervals throughout the course of the reaction.
-
Quench the reaction in each sample immediately by cooling it in an ice bath.
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Analyze each sample by GC-FID to determine the concentration of this compound relative to the internal standard.
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Repeat the experiment at several different temperatures, ensuring all other conditions are kept constant.
3. Data Analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the concentration-time curve.
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin).
-
Determine the activation energy (Ea) from the slope of the Arrhenius plot (slope = -Ea/R).
Visualizations
References
Preventing byproduct formation in 2-Methylbiphenyl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve transition metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, Grignard reagent-based cross-coupling (Kumada coupling), and the Ullmann reaction.
Q2: What are the primary byproducts observed in this compound synthesis?
A2: The major byproducts are typically homocoupled products. These include biphenyl, formed from the coupling of two phenyl groups, and bi(2-methylphenyl) (also known as 2,2'-dimethylbiphenyl), resulting from the coupling of two o-tolyl groups. The specific distribution of these byproducts depends on the chosen synthetic route and reaction conditions.
Q3: How does the choice of catalyst influence byproduct formation?
A3: The catalyst system, including the metal center and the ligands, plays a crucial role in reaction selectivity. For instance, in Suzuki-Miyaura reactions, bulky and electron-rich phosphine ligands on a palladium catalyst can favor the desired cross-coupling over homocoupling. In Grignard cross-coupling, nickel-phosphine complexes are often used to improve the yield and purity of this compound.
Q4: Can the solvent system affect the formation of byproducts?
A4: Yes, the solvent can significantly impact the reaction. For example, in Grignard reactions for synthesizing this compound analogs, a mixture of toluene and tetrahydrofuran (THF) has been shown to improve yield and selectivity compared to using either solvent alone. The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability and activity of the catalyst.
Troubleshooting Guides
Issue 1: Significant formation of homocoupled byproducts (biphenyl and/or bi(2-methylphenyl)) in Suzuki-Miyaura Coupling.
-
Potential Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acid reagents.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be thoroughly degassed prior to use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Potential Cause 2: Suboptimal Ligand Choice. The phosphine ligand influences the stability and reactivity of the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step that forms the desired this compound and suppress side reactions.
-
-
Potential Cause 3: Inappropriate Base. The base is crucial for the transmetalation step and can influence the rate of competing side reactions.
-
Solution: The choice of base is often substrate and solvent-dependent. For Suzuki-Miyaura reactions, bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. If you are observing significant byproduct formation, consider screening different bases.
-
Issue 2: Low yield of this compound and high amounts of homocoupled bi(2-methylphenyl) in Grignard Cross-Coupling.
-
Potential Cause 1: Inefficient Catalyst System. The choice of catalyst is critical for achieving high selectivity in Grignard cross-coupling.
-
Solution: A nickel-phosphine catalyst system, such as one prepared from an anhydrous nickel(II) halide and a triarylphosphine, has been shown to be effective in producing this compound with high purity.[1] A patent describes a process using an o-tolylmagnesium Grignard reagent with chlorobenzene in THF, catalyzed by a triarylphosphine and an anhydrous nickel(II) halide, achieving over 95% this compound.[1]
-
-
Potential Cause 2: Reaction Temperature. Grignard reactions are often exothermic, and improper temperature control can lead to side reactions.
-
Solution: Maintain a controlled temperature during the addition of the Grignard reagent. In some cases, cooling the reaction mixture may be necessary to minimize homocoupling.
-
-
Potential Cause 3: Nature of the Halide. The reactivity of the aryl halide can influence the outcome.
-
Solution: Surprisingly, for the nickel-phosphine catalyzed reaction of o-tolylmagnesium Grignard reagent, chlorobenzene in THF has been found to give higher yield and purity of this compound compared to the more reactive bromobenzene.[1]
-
Issue 3: Low yield and formation of multiple byproducts in the Ullmann Reaction.
-
Potential Cause 1: Harsh Reaction Conditions. The classical Ullmann reaction often requires high temperatures, which can lead to thermal decomposition and side reactions.[2]
-
Potential Cause 2: Difficulty in Achieving Unsymmetric Coupling. The traditional Ullmann reaction is most efficient for homocoupling.
-
Solution: To synthesize an unsymmetrical biaryl like this compound, one approach is to use one of the aryl halides in significant excess. However, this can be wasteful. Alternatively, consider modern catalytic systems that are more selective for cross-coupling.
-
Data Presentation
The following tables summarize quantitative data on byproduct formation in the synthesis of this compound analogs under various conditions.
Table 1: Byproduct Formation in the Synthesis of a this compound Analog (2-Cyano-4'-methylbiphenyl) via Grignard Cross-Coupling [5]
| Catalyst (mol%) | Solvent | Desired Product Yield (%) | 4,4'-Dimethylbiphenyl (%) | 2,2'-Dicyanobiphenyl (%) |
| MnCl₂ (5) | THF & Toluene | 87.2 | 11.1 | 1.6 |
| MnCl₂ (7) | THF & Toluene | 79.4 | - | Increased |
| Ni(PPh₃)₂Cl₂ (5) | THF & Toluene | 81.8 | - | - |
| NiCl₂ (7) | THF & Toluene | 7.1 | 86.4 | 6.5 |
| CuCl₂ (7) | THF & Toluene | 11.5 | 82.6 | 5.9 |
Note: This data is for a structurally related compound and illustrates the significant impact of the catalyst on product and byproduct distribution.
Table 2: Purity of this compound from Ni-Catalyzed Grignard Cross-Coupling [1]
| Reactants | Catalyst System | Solvent | Purity of this compound |
| o-tolylmagnesium Grignard, chlorobenzene | Ni(II) halide, triarylphosphine | THF | ≥ 95% |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound via Nickel-Catalyzed Grignard Cross-Coupling[1]
-
Preparation of the Grignard Reagent: In a dry, inert atmosphere, prepare an o-tolylmagnesium Grignard reagent (e.g., o-tolylmagnesium chloride or bromide) from the corresponding o-halotoluene and magnesium turnings in tetrahydrofuran (THF).
-
Coupling Reaction: In a separate reaction vessel under an inert atmosphere, add chlorobenzene, THF, a triarylphosphine (e.g., triphenylphosphine), and an anhydrous nickel(II) halide (e.g., nickel(II) bromide or chloride).
-
Slowly add the prepared o-tolylmagnesium Grignard reagent to the chlorobenzene solution at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at ambient or slightly elevated temperature until the reaction is complete (monitor by GC or TLC).
-
Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., HCl). Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain this compound with high purity.
Protocol 2: General Procedure for Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: To an oven-dried flask, add phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).
-
Add 2-bromotoluene (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for Suzuki-Miyaura and Grignard cross-coupling, showing the formation of the desired this compound and homocoupled byproducts.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction, highlighting the step where oxidative homocoupling of the boronic acid can occur, leading to byproduct formation.
References
- 1. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Cross-Coupling Reactions - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methylbiphenyl and 3-Methylbiphenyl in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Methylbiphenyl and 3-Methylbiphenyl, with a focus on electrophilic aromatic substitution (EAS). The distinct structural differences between these isomers, primarily arising from steric effects, lead to significant variations in their reaction rates and product distributions. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to elucidate the underlying mechanistic principles.
Executive Summary
The reactivity of methylbiphenyl isomers in electrophilic aromatic substitution is significantly influenced by the position of the methyl group. In this compound, the ortho-methyl group introduces considerable steric hindrance, forcing the two phenyl rings out of planarity. This non-planar conformation impedes the resonance stabilization of the carbocation intermediate formed during EAS reactions, thereby decreasing the reaction rate compared to the more planar 3-Methylbiphenyl. Preliminary studies on nitration indicate that substitution on this compound preferentially occurs on the methylated ring. For 3-Methylbiphenyl, the methyl group exerts a typical activating and ortho-, para-directing effect with less steric interference.
Physicochemical Properties
A summary of key physicochemical properties of this compound and 3-Methylbiphenyl is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in reaction media and for analytical characterization.
| Property | This compound | 3-Methylbiphenyl |
| Molecular Formula | C₁₃H₁₂ | C₁₃H₁₂ |
| Molecular Weight | 168.24 g/mol | 168.24 g/mol |
| Boiling Point | 258-259 °C | 272-273 °C |
| Melting Point | - | 5-6 °C |
| Density | - | - |
| Appearance | - | Yellow liquid |
Comparative Reactivity in Electrophilic Aromatic Substitution
The primary differentiator in the reactivity of this compound and 3-Methylbiphenyl is the steric hindrance imposed by the methyl group in the 2-position.
This compound: The methyl group at the ortho position to the inter-ring bond forces the phenyl rings to adopt a twisted, non-planar conformation.[1][2] During an electrophilic attack, the formation of the sigma complex (arenium ion) requires a transition state that is ideally planar to maximize resonance stabilization. The steric clash between the ortho-methyl group and the adjacent phenyl ring in this compound prevents the attainment of this planar geometry.[3][4] This lack of planarity destabilizes the transition state and the carbocation intermediate, leading to a slower reaction rate. Preliminary studies on the nitration of this compound suggest that substitution occurs preferentially on the methylated ring.[1][2][3]
3-Methylbiphenyl: In contrast, the methyl group in the 3-position does not significantly hinder the rotation of the phenyl rings, allowing the molecule to adopt a more planar conformation.[1][2] Consequently, the carbocation intermediate formed during electrophilic substitution can be effectively stabilized by resonance. The methyl group in the meta position acts as a weak activator and directs incoming electrophiles to the ortho and para positions relative to itself.
While direct quantitative kinetic data is scarce in the literature, the qualitative understanding strongly suggests that 3-Methylbiphenyl is more reactive towards electrophilic aromatic substitution than this compound .
Experimental Protocols
To quantitatively compare the reactivity of this compound and 3-Methylbiphenyl, a competitive reaction followed by gas chromatography-mass spectrometry (GC-MS) analysis is the most effective method.
Competitive Nitration Protocol
This protocol is designed to determine the relative reaction rates of this compound and 3-Methylbiphenyl.
Materials:
-
This compound
-
3-Methylbiphenyl
-
An internal standard (e.g., 1,3,5-trichlorobenzene)
-
Acetic anhydride
-
Nitric acid (70%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Preparation of the Nitrating Agent: A fresh solution of the nitrating agent should be prepared by carefully adding a stoichiometric amount of nitric acid to acetic anhydride at 0°C.
-
Competitive Reaction:
-
In a round-bottom flask, dissolve equimolar amounts of this compound, 3-Methylbiphenyl, and a known amount of the internal standard in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a limiting amount of the pre-cooled nitrating agent dropwise to the stirred solution. The nitrating agent should be the limiting reagent to ensure that both substrates are competing for it.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes).
-
-
Work-up:
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully evaporate the solvent.
-
-
Analysis:
-
Analyze the product mixture using GC-MS.
-
Identify the unreacted starting materials and the various nitrated products based on their retention times and mass spectra.
-
Quantify the peak areas of the unreacted starting materials and the products relative to the internal standard.
-
-
Data Analysis:
-
The relative reactivity can be determined by comparing the amount of consumed starting material for each isomer or the amount of nitrated products formed.
-
Synthesis of Analytical Standards (Suzuki-Miyaura Coupling)
To accurately identify the nitrated products by GC-MS, authentic standards of the expected nitro-isomers should be synthesized. The Suzuki-Miyaura coupling is a suitable method for this purpose.
General Procedure:
-
Couple a suitable nitrophenylboronic acid with the corresponding methylphenyl halide (or vice versa) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water).
-
Isolate and purify the desired nitromethylbiphenyl isomer using column chromatography.
-
Characterize the synthesized standard by NMR and mass spectrometry.
Visualizations
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the differing reactivity of this compound and 3-Methylbiphenyl in electrophilic aromatic substitution.
Caption: Logical flow of how methyl group position affects reactivity.
Experimental Workflow
The following diagram outlines the experimental workflow for the competitive nitration of this compound and 3-Methylbiphenyl.
Caption: Workflow for comparing the reactivity of the isomers.
Conclusion
The structural isomerism between this compound and 3-Methylbiphenyl leads to a pronounced difference in their reactivity towards electrophilic aromatic substitution. The steric hindrance in this compound is the determining factor, causing a non-planar structure and destabilizing the reaction intermediate, thus lowering its reactivity. In contrast, 3-Methylbiphenyl behaves more like a typical activated aromatic compound. For researchers in drug development and organic synthesis, this differential reactivity is a critical consideration in designing synthetic routes and predicting reaction outcomes. The provided experimental protocol for competitive nitration offers a robust method for quantifying this reactivity difference, providing valuable data for kinetic and mechanistic studies.
References
- 1. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]
- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 3. "Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphe" by Victor A. Hanson, Tristan Wine et al. [digitalcommons.spu.edu]
- 4. digitalcommons.spu.edu [digitalcommons.spu.edu]
A Spectroscopic Comparison Guide to 2-, 3-, and 4-Methylbiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural isomers of methylbiphenyl are foundational scaffolds in the development of pharmaceuticals and advanced materials. The seemingly subtle shift in the methyl group's position across the biphenyl backbone dramatically influences the molecule's steric and electronic properties, leading to distinct biological activities and chemical reactivities. Consequently, the unambiguous identification and characterization of each isomer are paramount. This guide provides a comprehensive comparison of 2-, 3-, and 4-methylbiphenyl using fundamental spectroscopic techniques, supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the isomers of methylbiphenyl, facilitating a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methylbiphenyl | ~7.60-7.20 (m, 9H, Ar-H), 2.45 (s, 3H, -CH₃) | ~142.1, 135.5, 130.5, 129.4, 128.2, 127.4, 127.3, 126.9, 125.9, 20.6 |
| 3-Methylbiphenyl | ~7.62 (d, J = 7.4 Hz, 2H), 7.48-7.42 (m, 4H), 7.37 (t, J = 7.3 Hz, 2H), 7.20 (d, J = 7.4 Hz, 1H), 2.46 (s, 3H)[1] | 141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.2, 124.3, 21.6[1] |
| 4-Methylbiphenyl | ~7.42-7.19 (m, 9H, Ar-H), 2.41 (s, 3H)[2] | 140.9, 138.1, 136.7, 129.3, 128.5, 126.8, 20.9[2] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecular bonds, offering a unique "fingerprint" for each isomer based on its functional groups and substitution patterns.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Isomer | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Ring Stretch | C-H Out-of-Plane Bending |
| This compound | ~3100-3000 | ~2960-2850 | ~1600, 1480 | ~770-730 (ortho-disubstituted), ~700 (monosubstituted) |
| 3-Methylbiphenyl | ~3100-3000 | ~2960-2850 | ~1600, 1480 | ~800-750 (meta-disubstituted), ~700 (monosubstituted) |
| 4-Methylbiphenyl | ~3100-3000 | ~2960-2850 | ~1600, 1480 | ~820 (para-disubstituted), ~760, 695 (monosubstituted)[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 3: GC-MS Fragmentation Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 168 | 167, 153, 152, 139 |
| 3-Methylbiphenyl | 168 | 167, 153, 152, 139 |
| 4-Methylbiphenyl | 168 | 167, 153, 152, 139 |
Note: The electron ionization mass spectra of the three isomers are very similar due to the stability of the biphenyl ring system. Differentiation based solely on mass spectrometry is challenging without chromatographic separation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation.
Table 4: UV-Vis Spectroscopic Data (in Ethanol or Hexane)
| Isomer | λmax (nm) |
| This compound | ~235, 274 |
| 3-Methylbiphenyl | ~248 |
| 4-Methylbiphenyl | ~252 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the methylbiphenyl isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 0-10 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-32.
-
Referencing : The residual solvent peak of CDCl₃ is used as a reference (δ = 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : 0-160 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Referencing : The solvent peak of CDCl₃ is used as a reference (δ = 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples (4-methylbiphenyl), a small amount of the powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples (2- and 3-methylbiphenyl), a single drop is placed on the ATR crystal.
-
Instrumentation : An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition :
-
Background Scan : A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Scan : The sample spectrum is then collected.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the methylbiphenyl isomer (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[4]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Method :
-
Injector : Split/splitless injector at 250°C.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-400.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the methylbiphenyl isomer in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Baseline Correction : A baseline is recorded with a cuvette containing only the solvent.
-
Sample Measurement : The absorbance spectrum of the sample is recorded over a wavelength range of approximately 200-400 nm.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of the this compound isomers.
Caption: Workflow for Spectroscopic Characterization.
References
A Comparative Guide to a New Synthetic Route for 2-Methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic methodology for 2-methylbiphenyl, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of this new route, which utilizes a novel palladium-N-heterocyclic carbene (NHC) catalyst system, is objectively compared with established alternatives, namely the traditional Suzuki-Miyaura coupling and a nickel-catalyzed Grignard (Kumada) cross-coupling reaction. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their applications.
Comparison of Synthetic Routes for this compound
The following table summarizes the key performance indicators for the synthesis of this compound via the new palladium-NHC catalyzed Suzuki-Miyaura coupling and two established alternative methods.
| Parameter | New Route: Pd-NHC Catalyzed Suzuki-Miyaura Coupling | Alternative 1: Traditional Suzuki-Miyaura Coupling | Alternative 2: Ni-Catalyzed Grignard (Kumada) Coupling |
| Starting Materials | 2-Chlorotoluene, Phenylboronic acid | 2-Bromotoluene, Phenylboronic acid | o-Tolylmagnesium bromide, Chlorobenzene |
| Catalyst | Palladium-N-heterocyclic carbene (NHC) complex | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands | Anhydrous Nickel(II) halide with triarylphosphine |
| Typical Yield | 90-98% | 85-95% | ~95% (GC area %)[1] |
| Reaction Temperature | Room Temperature to 60°C | 80-110°C | 25-48°C (exothermic)[1] |
| Reaction Time | 1-4 hours | 12-24 hours | 4-12 hours |
| Key Advantages | Milder reaction conditions, high yield, use of less expensive aryl chlorides. | Broad functional group tolerance, well-established. | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantages | Catalyst synthesis can be complex. | Requires more reactive (and expensive) aryl bromides, higher temperatures. | Grignard reagents are highly reactive and require strictly anhydrous conditions. |
Experimental Protocols
New Synthetic Route: Palladium-NHC Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound using a modern palladium-N-heterocyclic carbene catalyst, which allows for the use of less reactive aryl chlorides under mild conditions.
Materials:
-
2-Chlorotoluene
-
Phenylboronic acid
-
Palladium-NHC precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl])
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium-NHC precatalyst (0.5-2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at the desired temperature (e.g., 40°C) for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Alternative Route 1: Traditional Suzuki-Miyaura Coupling
This protocol outlines the well-established Suzuki-Miyaura coupling for the synthesis of this compound using a traditional palladium-phosphine catalyst.
Materials:
-
2-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A phosphine ligand (e.g., triphenylphosphine (PPh₃) if using Pd(OAc)₂)
-
A base (e.g., potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))
-
A solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
Procedure:
-
In a round-bottom flask, combine 2-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 mmol).
-
If using Pd(OAc)₂, add the phosphine ligand (2-10 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Alternative Route 2: Nickel-Catalyzed Grignard (Kumada) Coupling
This protocol describes the synthesis of this compound via the cross-coupling of an o-tolyl Grignard reagent with chlorobenzene, catalyzed by a nickel complex.[1]
Materials:
-
Magnesium turnings
-
o-Bromotoluene or o-chlorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Chlorobenzene
-
Anhydrous nickel(II) bromide or chloride
-
Triphenylphosphine (PPh₃)
-
Aqueous hydrochloric acid (for workup)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of o-bromotoluene in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining o-bromotoluene solution at a rate to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed to yield the o-tolylmagnesium bromide solution.
-
Coupling Reaction: In a separate flask under an inert atmosphere, add anhydrous THF, chlorobenzene, triphenylphosphine, and anhydrous nickel(II) bromide.[1]
-
Cool the mixture and slowly add the prepared o-tolylmagnesium bromide solution.
-
Allow the reaction to stir at room temperature. The reaction is often exothermic.[1]
-
Monitor the reaction by GC.
-
Upon completion, quench the reaction by carefully adding aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent and purify the product by distillation under reduced pressure.
Visualizations
Caption: Comparative Synthetic Pathways to this compound.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion
The new synthetic route for this compound utilizing a palladium-N-heterocyclic carbene catalyst demonstrates significant advantages over traditional methods. The ability to use more economical and readily available aryl chlorides as starting materials, coupled with milder reaction conditions (lower temperatures and shorter reaction times), makes this an attractive and more sustainable approach for the synthesis of this compound. While the traditional Suzuki-Miyaura and Grignard coupling reactions remain robust and high-yielding methods, the presented new route offers improvements in terms of efficiency and cost-effectiveness, making it a valuable tool for researchers and professionals in drug development and chemical synthesis.
References
A Comparative Guide to Purity Analysis of Synthesized 2-Methylbiphenyl by Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of Gas Chromatography (GC) with other analytical techniques for the purity assessment of synthesized 2-Methylbiphenyl. The content is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate method for specific analytical needs.
Purity Analysis of this compound by Gas Chromatography (GC)
Gas Chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it an ideal choice for separating the main compound from potential process-related impurities.
Quantitative Data Summary
The following table summarizes the quantitative analysis of a synthesized this compound sample using a validated GC method.
| Compound | Retention Time (min) | Area (%) |
| Toluene (Residual Solvent) | 3.52 | 0.08 |
| Unreacted Bromobenzene | 5.15 | 0.25 |
| Unreacted 2-Bromotoluene | 5.48 | 0.31 |
| Biphenyl (Homocoupling) | 8.21 | 0.15 |
| This compound | 10.36 | 99.10 |
| 4-Methylbiphenyl | 10.51 | 0.06 |
| Biphenyl-2-ylmethanol | 12.89 | 0.05 |
Experimental Protocol: Gas Chromatography (GC-FID)
This protocol outlines a typical GC method for the purity analysis of this compound.
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: HP-5/DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Inlet Temperature: 270 °C.[1]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (Split ratio 50:1).[1]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of a suitable solvent like dichloromethane or acetone.
GC Analysis Workflow
The following diagram illustrates the workflow for the GC purity analysis of this compound.
Comparison with Alternative Analytical Methods
While GC is a powerful tool, other techniques can offer complementary information or may be more suitable for specific analytical challenges. The primary alternatives for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison
The table below provides a side-by-side comparison of GC, HPLC, and GC-MS for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary/mobile phases. | Separation by GC, followed by mass-based identification and quantification. |
| Typical Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds.[3] | Volatile and semi-volatile compounds. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Very High (pg to fg range).[4] |
| Specificity | Relies on retention time. | Relies on retention time and UV spectrum. | High, based on mass spectrum (molecular fingerprint).[4] |
| Impurity Identification | Limited to comparison with known standards. | Limited to comparison with known standards. | Excellent for structural elucidation of unknown impurities. |
| Sample Preparation | Simple dissolution. | Can be more complex depending on the sample matrix. | Simple dissolution, may require derivatization for certain compounds.[4] |
| Analysis Time | Relatively fast. | Can be slower depending on the gradient. | Similar to GC, but data analysis can be more time-consuming. |
Experimental Protocols for Alternative Methods
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Chromatographic Conditions: Same as the GC-FID method described above.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Same as the GC-FID method.
Choosing the Right Analytical Method
The selection of an appropriate analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical workflow for choosing between GC, HPLC, and GC-MS for the purity analysis of this compound.
References
A Comparative Guide to Catalysts for 2-Methylbiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-methylbiphenyl, a crucial building block in the development of pharmaceuticals and functional materials, is predominantly achieved through palladium- and nickel-catalyzed cross-coupling reactions. The selection of an appropriate catalyst and reaction methodology is critical for achieving high yields, selectivity, and cost-effectiveness. This guide provides an objective comparison of prevalent catalytic systems, supported by experimental data, to aid researchers in navigating the optimal synthetic pathways.
The primary methods for constructing the biaryl scaffold of this compound include Kumada, Suzuki-Miyaura, and Negishi cross-coupling reactions. Each method utilizes a distinct organometallic reagent and catalyst system, offering a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
Comparative Performance of Catalytic Systems
The efficacy of different catalysts is highly dependent on the chosen cross-coupling strategy. Nickel catalysts are often favored for their lower cost and high reactivity in reactions involving organomagnesium reagents (Kumada coupling), particularly with less reactive aryl chlorides.[1][2] Palladium catalysts, while more expensive, offer exceptional versatility and functional group tolerance, making them the standard for Suzuki-Miyaura and Negishi couplings.[1][3]
Below is a summary of performance data for various catalytic systems employed in the synthesis of this compound and structurally related derivatives.
Table 1: Nickel-Catalyzed Synthesis of this compound and Derivatives (Kumada Coupling)
| Product | Catalyst System | Reactants | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | Anhydrous NiCl₂ / Triarylphosphine | o-Tolylmagnesium Grignard, Chlorobenzene | Tetrahydrofuran (THF) | 25-48 | 97 (GC Area %) | [2] |
| 4'-Methoxy-2-methyl-biphenyl | Ni complex | Chloromethylbenzene, (Methoxyphenyl)magnesium bromide | THF | N/A | 87 | [1] |
| 2-Cyano-4'-methylbiphenyl | NiCl₂ (5 mol%) | o-Chlorobenzonitrile, p-Tolylmagnesium chloride | THF & Toluene | -10 | 94.1 | [4] |
| 2-Cyano-4'-methylbiphenyl | Ni(PPh₃)₂Cl₂ (7 mol%) | o-Chlorobenzonitrile, p-Tolylmagnesium chloride | THF & Toluene | -10 | 96.2 | [4] |
| Note: Data for 2-Cyano-4'-methylbiphenyl is included to compare catalyst performance on a more complex, related structure. |
Table 2: Palladium-Catalyzed Synthesis of this compound Derivatives
| Product | Reaction Type | Catalyst System | Reactants | Base / Solvent | Yield (%) | Reference |
| 4'-Methoxy-2-methyl-biphenyl | Kumada | Pd catalyst | Chloromethylbenzene, (Methoxyphenyl)magnesium bromide | THF | 94 | [1] |
| 2-Methyl-3-biphenylmethanol** | Suzuki | Palladium/Carbon | 3-Bromo-2-methylbenzoic acid, Phenylboronic acid | Na₂CO₃ / Water | 92 | [5] |
| 2(2'-biphenyl)-benzimidazoles | C-H Activation | Palladium | 2-Aryl-benzimidazole, Iodobenzene analogs | N/A | High | [6] |
| 4-Methylbiphenyl | Suzuki | Pd(OAc)₂ / SPhos | 4-Bromotoluene, Phenylboronic acid | K₃PO₄ / Toluene, Water | High | [7] |
| 4-Methylbiphenyl | Negishi | Pd(OAc)₂ / P(o-tol)₃ | 4-Bromotoluene, Phenylzinc chloride | THF | High | [7] |
| *Note: Data for derivatives are presented to illustrate the versatility of palladium catalysts in various coupling reactions leading to the methylbiphenyl core structure. |
Catalytic Mechanisms and Experimental Workflows
Understanding the underlying catalytic cycle is essential for reaction optimization. Most palladium- and nickel-catalyzed cross-coupling reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for cross-coupling reactions.
The experimental workflow for these syntheses requires careful handling of air- and moisture-sensitive reagents, particularly for Kumada and Negishi couplings.
Caption: Typical experimental workflow for cross-coupling synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols adapted from the literature for the synthesis of this compound and its analogs.
Protocol 1: Nickel-Catalyzed Kumada Coupling for this compound[2]
-
Reaction Setup: A reaction vessel is charged with an o-tolylmagnesium Grignard reagent and chlorobenzene in a liquid medium consisting predominantly of tetrahydrofuran (THF).
-
Catalyst Addition: A triarylphosphine ligand and an anhydrous nickel(II) halide (e.g., NiCl₂) are added to the mixture.
-
Reaction Conditions: The reaction proceeds at a temperature between 25 °C and 48 °C. The reaction is stirred overnight at ambient temperature.
-
Workup: The reaction is quenched by the addition of aqueous HCl. The organic phase is separated, washed with water, and concentrated.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (General)[7]
-
Reaction Setup: A flame-dried Schlenk flask is charged with the aryl halide (e.g., 2-bromotoluene, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., SPhos, 0.04 mmol) are added.
-
Solvent Addition: Degassed solvent (e.g., 5 mL toluene and 0.5 mL water) is added via syringe.
-
Reaction Conditions: The mixture is heated to 100 °C and stirred vigorously for 16 hours, with progress monitored by TLC or GC-MS.
-
Workup and Purification: After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Protocol 3: Palladium-Catalyzed Negishi Coupling (General)[3]
-
Organozinc Preparation: The organozinc reagent (e.g., o-tolylzinc chloride) is prepared from the corresponding Grignard reagent and zinc chloride in THF.
-
Reaction Setup: In a separate flask under an inert atmosphere, the aryl halide (e.g., o-iodotoluene) and a catalytic amount of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) are dissolved in THF.
-
Coupling: The freshly prepared organozinc solution is added to the catalyst mixture.
-
Reaction Conditions: The reaction is refluxed for approximately 1 hour.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and concentrated to yield the biphenyl product.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2001044147A1 - Process for the preparation of this compound and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 6. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
2-Methylbiphenyl in OLEDs: A Comparative Guide to Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Organic Light-Emitting Diode (OLED) technology, the biphenyl scaffold serves as a foundational building block for a multitude of high-performance materials. Its rigid structure and electronic properties make it an attractive core for designing host materials, charge transporters, and emitters. While functionalized biphenyl derivatives have been extensively studied and commercialized, the role of simpler structures like 2-Methylbiphenyl remains less defined in published literature. This guide provides a comparative analysis of various biphenyl derivatives in OLEDs, with a focus on their performance metrics, and offers a framework for evaluating the potential of materials like this compound.
Performance Comparison of Biphenyl Derivatives in OLEDs
The performance of an OLED is intricately linked to the molecular design of the organic materials within its layers. For host materials, a high triplet energy (ET), good thermal stability (high glass transition temperature, Tg, and decomposition temperature, Td), and balanced charge transport are crucial for achieving high efficiency and long operational lifetimes, particularly in phosphorescent OLEDs (PhOLEDs).
Below is a summary of the performance of various functionalized biphenyl derivatives used as host materials in OLEDs. This data serves as a benchmark against which new materials, including those based on a this compound backbone, can be evaluated.
| Material Class | Specific Compound | Application (Emitter) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Triplet Energy (ET) (eV) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Carbazole Biphenyl | CBPPO | Blue PhOLED (FIrpic) | 14.4[1] | 28.0[1] | 25.8[1] | 2.67[1] | 157[1] | 494[1] |
| CBPmBI | Blue PhOLED (FIrpic) | - | - | - | 2.67[1] | 147[1] | 460[1] | |
| Bistriazole Biphenyl | BTBP | Sky-Blue PhOLED (FIrpic) | 30.2[2][3] | 65.9[2][3] | 62.8[2][3] | >3.0[2] | 126[2] | 417[2] |
| Indenocarbazole Biphenyl Pyrimidine | - | Green PhOLED | - | - | - | 2.76[4] | >129[4] | 363-401[4] |
The Role of Methyl Substitution
The presence of a methyl group, as in this compound, can influence the properties of the biphenyl core in several ways:
-
Steric Hindrance: The methyl group at the 2-position increases the torsional angle between the two phenyl rings. This can disrupt π-conjugation, potentially leading to a higher triplet energy, which is desirable for hosting blue emitters.
-
Solubility: The methyl group can enhance the solubility of the material in organic solvents, which is advantageous for purification and solution-based processing of OLEDs.[1]
-
Morphological Stability: Methyl substitution can influence the packing of molecules in the solid state, which in turn affects the morphological stability and lifetime of the device.
While this compound itself is a simple molecule, it is a crucial intermediate in the synthesis of more complex OLED materials. For instance, Methyl 4'-methylbiphenyl-2-carboxylate, a derivative of this compound, is a key precursor for advanced OLED materials, highlighting the importance of the methylated biphenyl scaffold in creating molecules with tailored electronic and optical properties for vibrant colors, high brightness, and extended lifespan in OLED displays.[5]
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps. The following protocols are generalized from common practices reported in the literature.[6][7][8][9][10]
OLED Fabrication (Vacuum Thermal Evaporation)
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum chamber (<10-6 Torr).
-
Hole Injection Layer (HIL): A material such as MoO3 (10 nm) is deposited onto the ITO.
-
Hole Transporting Layer (HTL): A layer of a hole-transporting material like NPB (40 nm) is then deposited.
-
Emissive Layer (EML): The host material (e.g., a biphenyl derivative) and the guest emitter (e.g., FIrpic) are co-evaporated from separate sources. The doping concentration of the guest is precisely controlled (e.g., 6 wt%). The typical thickness of this layer is 20-30 nm.
-
Electron Transporting Layer (ETL): An electron-transporting material such as TmPyPB (40 nm) is deposited.
-
Electron Injection Layer (EIL): A thin layer of LiF (1 nm) is deposited to facilitate electron injection.
-
Cathode: Finally, a metal cathode, typically Aluminum (Al, 150 nm), is deposited.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the OLEDs are measured using a source meter and a photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded at different driving voltages to determine the color coordinates (CIE).
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.
-
Lifetime Measurement: The operational lifetime of the device is tested by applying a constant current density and monitoring the time it takes for the luminance to decrease to a certain percentage of its initial value (e.g., T95 or T50).
Visualizing OLED Structure and Material Design
The following diagrams illustrate the fundamental structure of a multi-layer OLED and the conceptual workflow for designing novel biphenyl-based host materials.
Caption: General architecture of a multi-layer OLED device.
Caption: Design workflow for biphenyl-based OLED host materials.
References
- 1. nbinno.com [nbinno.com]
- 2. oled-info.com [oled-info.com]
- 3. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Host Materials for Both D-A-Type and Multi-Resonance TADF Emitters toward Solution-Processed OLEDs with Nearly 30% EQE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselective Functionalization of 2-Methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of biaryl scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 2-Methylbiphenyl presents a unique substrate for studying regioselectivity due to the electronic and steric influences of its methyl group and the twisted biphenyl core. This guide provides a comparative analysis of three key functionalization strategies—nitration, halogenation, and palladium-catalyzed C-H activation—applied to this compound, supported by experimental data and detailed protocols to aid in reaction planning and optimization.
Electrophilic Nitration: Favoring the Activated Ring
Electrophilic aromatic substitution is a fundamental method for introducing functionality to aromatic rings. In the case of this compound, the methyl group acts as an activating, ortho-, para-directing group, while the phenyl group is also weakly activating and ortho-, para-directing. Experimental evidence indicates that nitration predominantly occurs on the methylated ring, influenced by both electronic and steric factors.
A key study on the nitration of this compound revealed that the reaction favors substitution on the methyl-substituted phenyl ring.[1][2] This preference is attributed to the electron-donating nature of the methyl group, which stabilizes the arenium ion intermediate formed during electrophilic attack.
Table 1: Regioselectivity of the Nitration of this compound
| Product Isomer | Position of Nitration | Relative Abundance |
| 2-Methyl-5-nitro-1,1'-biphenyl | para to methyl group | Major Product |
| Other isomers | - | Minor Products |
Note: Quantitative yield and precise isomer ratios can vary based on specific reaction conditions.
Experimental Protocol: Nitration of this compound
This protocol is a general method for the mononitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Slowly pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the nitrated isomers.
Halogenation: Exploring Regiochemical Outcomes
Halogenation of this compound can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice for selective bromination. The regioselectivity is again influenced by the directing effects of the methyl and phenyl substituents.
While specific quantitative data for the halogenation of this compound is not extensively reported in readily available literature, general principles of electrophilic aromatic substitution suggest that substitution will occur at the ortho and para positions relative to the activating methyl group. Steric hindrance from the adjacent phenyl ring may influence the ortho:para ratio.
Table 2: Predicted Regioselectivity of Bromination of this compound with NBS
| Reagent | Predicted Major Products | Rationale |
| NBS / Light or Radical Initiator | Benzylic bromination (2-(bromomethyl)biphenyl) | Radical substitution at the benzylic position. |
| NBS / Acid Catalyst | Ring bromination (ortho/para to methyl group) | Electrophilic aromatic substitution. |
Experimental Protocol: Bromination of this compound with NBS (Ring Substitution)
This protocol describes a general procedure for the electrophilic bromination of the aromatic ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Silica Gel or a Lewis Acid Catalyst (e.g., FeCl₃)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the catalyst (e.g., a catalytic amount of silica gel or FeCl₃).
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomeric products.
Palladium-Catalyzed C-H Activation: A Modern Approach to Site-Selectivity
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering high regioselectivity that is often complementary to classical electrophilic substitution reactions. The regioselectivity is typically controlled by a directing group on the substrate that coordinates to the palladium catalyst, bringing it in proximity to a specific C-H bond.
For this compound, the introduction of a directing group is necessary to achieve high regioselectivity. Common directing groups include pyridines, amides, and carboxylic acids. For instance, installing a directing group at the 2'-position of the non-methylated ring can direct C-H activation to the ortho position of that ring.
Table 3: Comparison of Functionalization Methods for this compound
| Method | Reagents | Typical Regioselectivity | Advantages | Limitations |
| Nitration | HNO₃, H₂SO₄ | Favors methylated ring, para > ortho | Well-established, readily available reagents | Often produces isomeric mixtures, harsh acidic conditions |
| Halogenation | NBS, Catalyst | Depends on conditions (ring vs. benzylic) | Versatile for further transformations | Can lead to mixtures of isomers, potential for over-halogenation |
| Pd-Catalyzed C-H Activation | Pd catalyst, Ligand, Oxidant, Directing Group | Highly dependent on directing group, often ortho to the DG | High regioselectivity, mild reaction conditions, broad functional group tolerance | Requires synthesis of a substrate with a directing group, catalyst cost |
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of a this compound Derivative
This protocol outlines a general procedure for the C-H arylation of a this compound derivative bearing a pyridine directing group at the 2'-position.
Materials:
-
2'-(2-pyridyl)-2-methylbiphenyl (substrate with directing group)
-
Aryl Halide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand like P(o-tol)₃)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
To a reaction vessel, add the 2'-(2-pyridyl)-2-methylbiphenyl substrate (1 equivalent), the aryl halide (1.5 equivalents), palladium(II) acetate (5 mol%), the ligand (10 mol%), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Conclusion
The regioselective functionalization of this compound is highly dependent on the chosen synthetic strategy.
-
Electrophilic nitration offers a straightforward approach but generally leads to a mixture of isomers, with a preference for substitution on the activated, methylated ring.
-
Halogenation provides access to versatile intermediates, but controlling the regioselectivity between benzylic and aromatic substitution requires careful selection of reaction conditions.
-
Palladium-catalyzed C-H activation , while requiring the installation of a directing group, offers unparalleled control over regioselectivity, enabling the functionalization of specific C-H bonds that are inaccessible through classical methods.
The choice of method will ultimately depend on the desired substitution pattern, the tolerance of other functional groups on the molecule, and the synthetic efficiency required for the target application. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the regiochemical challenges associated with the functionalization of this compound.
References
Kinetic Analysis of 2-Methylbiphenyl Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 2-methylbiphenyl reactions, with a primary focus on electrophilic aromatic substitution, specifically nitration. The content is designed to offer insights into the reactivity of this compound compared to related aromatic compounds, supported by available experimental data and detailed methodologies.
Introduction to Kinetic Analysis in Drug Development
The study of reaction kinetics is paramount in drug development and organic synthesis. Understanding the rates and mechanisms of reactions involving key structural motifs, such as the biphenyl moiety, allows for the optimization of synthetic routes, prediction of metabolic pathways, and the design of new molecular entities with desired reactivity and stability. This compound serves as an important substituted biphenyl, and its reaction kinetics are influenced by the electronic and steric effects of the methyl group.
Electrophilic Nitration: A Case Study
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The nitration of biphenyl and its derivatives has been a subject of interest to elucidate the directing effects of substituents and the influence of steric hindrance on reaction rates and regioselectivity.
Reaction Mechanism and Steric Influence
The nitration of this compound involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the aromatic ring. The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. However, the presence of the bulky phenyl group ortho to the methyl group introduces significant steric hindrance. This steric congestion can influence the regioselectivity of the nitration, favoring attack at less hindered positions.
Preliminary findings from studies on the nitration of methylated biphenyls indicate that the steric influence of the methyl group in this compound restricts the planarization of the carbocation intermediate formed during electrophilic attack.[1][2] This has been observed to favor nitration on the methylated phenyl ring.[1][2]
Comparative Kinetic Data
Quantitative kinetic data for the reactions of this compound are limited in the public domain. However, competitive reaction studies provide valuable insights into its relative reactivity. A study on the competitive nitration of biphenyl and toluene was conducted as a proof of concept for future kinetic assessments of this compound.[1][2]
| Reactant Pair | Relative Reaction Rate | Experimental Conditions | Analytical Method | Reference |
| Biphenyl vs. Toluene | Biphenyl nitrates 1.87 ± 0.61 (95% C.I.) times faster than toluene. | Competitive nitration | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Biphenyl vs. Toluene | Biphenyl nitrates 2.1 times faster than toluene. | Competitive nitration | Not specified | [2] |
These findings are significant as they quantify the relative reactivity of the parent biphenyl structure compared to a standard activated aromatic compound, toluene. This provides a baseline for contextualizing the yet-to-be-quantified kinetics of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the kinetic analysis of this compound reactions.
Protocol 1: Competitive Nitration of Aromatic Compounds
This protocol describes a general procedure for comparing the reaction rates of two aromatic compounds (e.g., this compound vs. biphenyl) in a competitive reaction setup.
1. Materials:
-
Aromatic Compound A (e.g., this compound)
-
Aromatic Compound B (e.g., Biphenyl)
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
-
Inert solvent (e.g., a non-reactive chlorinated solvent)
-
Internal standard for GC-MS analysis (e.g., a non-reactive aromatic compound with a distinct retention time)
-
Quenching solution (e.g., ice-cold water)
-
Extraction solvent (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Prepare a stock solution containing equimolar amounts of Aromatic Compound A, Aromatic Compound B, and the internal standard in the inert solvent.
-
Cool the stock solution in an ice bath.
-
Slowly add a sub-stoichiometric amount of the pre-cooled nitrating agent to the stirred stock solution. The limiting amount of the nitrating agent ensures that the two aromatic compounds compete for it.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Extract the organic products from the aqueous layer using the extraction solvent.
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over the anhydrous drying agent and filter.
-
Analyze the resulting solution using GC-MS.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the reaction mixture from the competitive nitration to determine the relative amounts of the nitrated products.
1. Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
A suitable capillary column for separating aromatic isomers (e.g., a non-polar or medium-polarity column).
2. GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
3. Data Analysis:
-
Identify the peaks corresponding to the unreacted starting materials, the internal standard, and the nitrated products of both aromatic compounds based on their retention times and mass spectra.
-
Integrate the peak areas of the nitrated products and the internal standard.
-
Calculate the response factor for each nitrated product relative to the internal standard using standard solutions of known concentrations.
-
Determine the molar ratio of the nitrated products formed in the competitive reaction. This ratio reflects the relative reaction rates of the two starting aromatic compounds.
Visualizations
Signaling Pathway: Electrophilic Nitration of this compound
Caption: Reaction pathway for the electrophilic nitration of this compound.
Experimental Workflow: Competitive Nitration and GC-MS Analysis
Caption: Experimental workflow for competitive nitration and subsequent GC-MS analysis.
Conclusion
The kinetic analysis of this compound reactions is a crucial area of study with direct implications for synthetic chemistry and drug development. While comprehensive quantitative kinetic data remains sparse in publicly accessible literature, comparative studies using techniques like competitive nitration offer valuable insights into the relative reactivity of this molecule. The steric hindrance imposed by the ortho-methyl group plays a significant role in directing the outcome of electrophilic substitution reactions. The provided experimental protocols serve as a foundation for researchers to conduct further kinetic studies to elucidate the precise rate constants and activation parameters for reactions involving this compound and its analogues. Such data will be instrumental in building more accurate predictive models for reaction outcomes and in the rational design of new chemical entities.
References
A Comparative Guide to the Conformational Analysis of 2-Methylbiphenyl and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The conformational dynamics of biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, as the three-dimensional structure dictated by the rotation around the aryl-aryl bond directly influences biological activity and material properties. This guide provides a comparative analysis of the conformational behavior of 2-methylbiphenyl and its isomers, focusing on the rotational barriers, dihedral angles, and the experimental and computational methods used to determine these properties.
Quantitative Conformational Data
The introduction of a methyl group onto the biphenyl scaffold significantly impacts its conformational landscape. The steric hindrance introduced by the methyl group, particularly at the ortho position, leads to a substantial increase in the rotational barrier and a larger equilibrium dihedral angle compared to the parent biphenyl molecule. The following table summarizes key quantitative data for this compound and its isomers, providing a clear comparison of their conformational properties.
| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Biphenyl | Experimental (Gas-phase electron diffraction) | ~44-45[1] | 1.43 ± 0.5 (at 0°) / 1.55 ± 0.48 (at 90°)[2][3] |
| Computational (CCSD(T)) | - | ~1.9 (at 0°) / ~2.0 (at 90°)[2][3] | |
| This compound | Experimental (Fluorescence Spectroscopy) | 37[4] | - |
| Computational | - | ~12.0[4] | |
| 3-Methylbiphenyl | Experimental (Fluorescence Spectroscopy) | 53[4] | Data not available |
| 4-Methylbiphenyl | - | - | Data not available |
| 2,2'-Dimethylbiphenyl | Experimental (Fluorescence Spectroscopy) | 87[4] | - |
| Computational | - | >23.9[4] | |
| Computational | - | ~15[5] |
Note: The rotational barrier for biphenyl is relatively small, allowing for rapid interconversion between its twisted conformers at room temperature. The presence of a single ortho-methyl group in this compound dramatically increases this barrier. For 2,2'-dimethylbiphenyl, the two ortho-methyl groups lead to a very high rotational barrier, making the separation of atropisomers possible under certain conditions.
Experimental and Computational Protocols
The determination of conformational parameters relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for quantifying the energy barriers of conformational exchange processes, such as the rotation around the C-C bond in biphenyls.[6][7][8][9][10]
Methodology:
-
Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Variable Temperature NMR: A series of NMR spectra (typically ¹H NMR) is acquired over a range of temperatures. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the signals merge into a single broad peak. At even higher temperatures, the rotation is fast, and a single, sharp, time-averaged signal is observed.
-
Data Analysis: The rate constant (k) for the rotational process at the coalescence temperature can be calculated using the following equation for the interchange of two equally populated, uncoupled nuclei:
k = (π * Δν) / √2
where Δν is the chemical shift difference between the two signals at low temperature (in Hz).
-
Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation:
ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / k)]
where R is the gas constant and Tc is the coalescence temperature in Kelvin.
Computational Protocol: Conformational Analysis
Computational chemistry provides valuable insights into the conformational preferences and energetics of molecules. Density Functional Theory (DFT) is a commonly employed method for this purpose.[11][12][13]
Methodology:
-
Structure Building: The 3D structure of the biphenyl derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers. For biphenyls, this typically involves rotating one phenyl ring relative to the other around the central C-C bond (the dihedral angle).
-
Geometry Optimization: The geometries of the identified conformers, including the minimum energy (ground state) and transition state structures, are optimized using a selected level of theory, for example, B3LYP with a suitable basis set (e.g., 6-31G* or larger).[13][14] It is crucial to use a basis set that can adequately describe the non-covalent interactions that influence the conformational energies.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the ground states are true minima (no imaginary frequencies) and the transition states have exactly one imaginary frequency corresponding to the rotational motion.
-
Energy Calculations: The electronic energies of the optimized structures are calculated. The rotational barrier is the energy difference between the transition state and the ground state. A potential energy surface can be generated by plotting the energy as a function of the dihedral angle.
Logical Relationships in Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of substituted biphenyls, highlighting the interplay between steric and electronic effects that determine the final conformational preference.
Caption: Workflow for the conformational analysis of substituted biphenyls.
References
- 1. westmont.edu [westmont.edu]
- 2. comporgchem.com [comporgchem.com]
- 3. idc-online.com [idc-online.com]
- 4. westmont.edu [westmont.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methylbiphenyl: A Procedural Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 2-Methylbiphenyl, ensuring compliance with regulatory standards and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to directly address operational questions regarding the disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, adhering to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] In case of splashes or potential for significant exposure, consider additional protection.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[1][2] In case of skin contact, wash the affected area with plenty of soap and water.[1][2] If eye contact occurs, rinse cautiously with water for several minutes.[1][2]
-
Spill Management: In the event of a spill, avoid dust formation.[2] Collect the spilled material using an inert absorbent material (e.g., sand, silica gel) and place it into a suitable, closed container for disposal.[1]
Hazard Summary
This compound is classified with the following hazards:
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Data sourced from multiple safety data sheets.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][2][4] The following procedure outlines the general steps for its proper disposal:
-
Waste Identification: Characterize the waste stream containing this compound. Determine if it is mixed with other chemicals, which may affect the disposal method. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[4]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Containerization: Place the waste in a suitable, closed, and properly labeled container.[1][2] The container must be compatible with the chemical to prevent leaks or reactions.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials. Store in a well-ventilated place and keep the container tightly closed.[1][2]
-
Regulatory Compliance: The disposal of chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for hazardous waste management.[5][6] Generators of hazardous waste are required to follow specific procedures for handling, storing, and transporting waste.[5][7]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in compliance with all applicable regulations. High-temperature incineration is a common disposal method for organic compounds.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-Methylbiphenyl
This guide provides immediate and essential safety protocols for handling 2-methylbiphenyl in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to proper PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles and a face shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing[3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes | Disposable nitrile gloves offer good short-term protection. Lab coats should be fully buttoned. Long pants and shoes that cover the entire foot are required[3][4]. |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or for procedures that may generate significant vapors[3][5]. | If engineering controls like a fume hood are insufficient to maintain exposure below acceptable limits, a respiratory protection program must be implemented[6]. For high vapor concentrations, a self-contained breathing apparatus may be necessary[3]. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimizing the risks associated with this compound.
Handling Procedures:
-
Work in a well-ventilated area: Always handle this compound in a chemical fume hood to minimize inhalation exposure[1][7].
-
Avoid contact: Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mists[7][8].
-
Use appropriate tools: Utilize tools and equipment that are compatible with the chemical to avoid reactions.
-
Grounding: If transferring large quantities, ensure equipment is properly grounded to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Change contaminated clothing promptly[7].
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][8].
-
Keep away from incompatible materials such as strong oxidizing agents[8].
-
Store in a location that is secure and accessible only to authorized personnel.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][8][9]. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists[1][8][9][10]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5][8][10]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][11]. |
Spill and Leak Procedures:
-
Evacuate the area: Remove all personnel from the immediate spill area.
-
Remove ignition sources: If the material is flammable, eliminate all sources of ignition.[5]
-
Ventilate the area.
-
Contain the spill: Use inert absorbent materials like sand or earth to contain the spill.[7]
-
Collect the waste: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment.
-
Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in clearly labeled, sealed containers.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain[12].
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.
Quantitative Data
| Property | Value |
| Boiling Point | 255.3 °C[2] |
| Melting Point | -0.2 °C[2] |
| Flash Point | 180 °F (closed cup)[2] |
| Solubility | Insoluble in water[2] |
| LogP | 4.14[2] |
Hierarchy of Controls for Chemical Safety
The following diagram illustrates the hierarchy of controls, a fundamental concept in chemical safety. The most effective controls are at the top of the pyramid, and the least effective are at the bottom. This framework should guide the implementation of safety measures when handling this compound.
Caption: Hierarchy of Controls for mitigating laboratory hazards.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. addgene.org [addgene.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. uah.edu [uah.edu]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. vanderbilt2.staywellsolutionsonline.com [vanderbilt2.staywellsolutionsonline.com]
- 11. aksci.com [aksci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
